Bekanamycin sulfate
Description
Properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911592 | |
| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1966115-71-8, 70560-51-9 | |
| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Bekanamycin Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic also known as Kanamycin B, exerts its potent bactericidal activity by targeting the bacterial ribosome and disrupting protein synthesis. This in-depth technical guide elucidates the molecular mechanisms underpinning the action of this compound, provides quantitative data on its binding affinity and antibacterial efficacy, details relevant experimental protocols for its study, and visualizes the key pathways involved.
Introduction
This compound is a member of the aminoglycoside family of antibiotics, a class of drugs renowned for their efficacy against a broad spectrum of bacterial infections, particularly those caused by Gram-negative aerobes. It is a water-soluble antibiotic derived from the fermentation of Streptomyces kanamyceticus. The primary molecular target of Bekanamycin is the 30S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for protein synthesis. By binding to this subunit, Bekanamycin induces a cascade of events that ultimately lead to bacterial cell death. This guide provides a comprehensive overview of its mechanism of action for researchers and professionals in the field of drug development.
Mechanism of Action: A Multifaceted Inhibition of Protein Synthesis
The bactericidal effect of this compound is a direct consequence of its high-affinity binding to the bacterial 30S ribosomal subunit, which interferes with multiple stages of protein synthesis.
2.1. Binding to the 30S Ribosomal Subunit
Bekanamycin binds specifically to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) component of the 30S subunit. This interaction is crucial for its antibacterial activity. The binding of Bekanamycin induces a conformational change in the ribosome, which is the root cause of the subsequent disruptive effects on translation.
2.2. Key Inhibitory Effects
The binding of Bekanamycin to the ribosomal A-site leads to three primary inhibitory events:
-
Interference with Initiation Complex Formation: Bekanamycin can hinder the proper assembly of the initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA). This blockage at the initial stage of protein synthesis contributes to the overall reduction in functional protein production.
-
Induction of mRNA Misreading: A major consequence of Bekanamycin binding is the distortion of the A-site, which leads to a decrease in the fidelity of codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of non-functional or toxic proteins due to this misreading is a significant factor in the bactericidal action of the drug.[1]
-
Obstruction of Translocation: Bekanamycin also physically impedes the movement of the ribosome along the mRNA template, a process known as translocation. This stalling of the ribosome prevents the elongation of the polypeptide chain, further contributing to the shutdown of protein synthesis.
The culmination of these effects is a catastrophic disruption of cellular protein homeostasis, leading to a cascade of downstream events that result in bacterial cell death.
Quantitative Data
3.1. Binding Affinity
The affinity of Bekanamycin for its ribosomal target is a key determinant of its potency. The dissociation constant (KD) is a measure of this affinity, with lower values indicating a stronger interaction.
| Compound | Target | Method | KD (μM) |
| Kanamycin B (Bekanamycin) | E. coli 16S rRNA A-site | Not Specified | 9.98 |
Note: This value is for Kanamycin B binding to the isolated 16S rRNA A-site and may vary in the context of the full 30S subunit and in different bacterial species.
3.2. Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table provides representative MIC values for Kanamycin A, a closely related aminoglycoside, against various bacterial strains. These values can serve as an approximate indicator of the expected activity of Bekanamycin (Kanamycin B), although specific MICs for Bekanamycin may vary.
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | 4 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 |
| Klebsiella pneumoniae | Gram-negative | 2 - 8 |
| Enterococcus faecalis | Gram-positive | >64 |
Disclaimer: MIC values can vary significantly depending on the specific bacterial strain, testing methodology, and local resistance patterns.
Signaling Pathways and Cellular Consequences
The inhibition of protein synthesis and the production of mistranslated proteins by Bekanamycin trigger a series of downstream cellular events that contribute to its bactericidal effect.
The accumulation of aberrant proteins triggers a proteotoxic stress response. Misfolded proteins can also be inserted into the bacterial cell membrane, leading to altered membrane permeability and the leakage of essential cellular components. The overall disruption of cellular processes culminates in metabolic stress and, ultimately, cell death.
Experimental Protocols
5.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Methodology:
-
Preparation of Bekanamycin Dilutions: Prepare a stock solution of this compound in sterile Mueller-Hinton Broth (MHB). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a suspension in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Bekanamycin dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
5.2. In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source (ATP, GTP).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reactions at 37°C for a sufficient time to allow for protein expression (e.g., 1-2 hours).
-
Detection: Quantify the amount of reporter protein produced. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the negative control.
5.3. Toeprinting Assay
The toeprinting assay is a powerful technique to map the precise location of ribosomes stalled on an mRNA molecule by an antibiotic.
Methodology:
-
Formation of the Translation Complex: Incubate a specific mRNA template with purified 30S ribosomal subunits, initiator tRNA, and the desired elongation factors in the presence or absence of this compound.
-
Primer Extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site. Add reverse transcriptase and dNTPs to initiate primer extension.
-
Termination of Extension: The reverse transcriptase will proceed along the mRNA template until it encounters the stalled ribosome, at which point the extension will be terminated.
-
Analysis of Products: Separate the resulting cDNA products by denaturing polyacrylamide gel electrophoresis.
-
Interpretation: The length of the terminated cDNA fragment corresponds to the position of the ribosome on the mRNA, revealing the specific codon at which Bekanamycin induces stalling.
Conclusion
This compound's mechanism of action is a well-characterized process involving the specific targeting of the bacterial 30S ribosomal subunit. Its ability to interfere with multiple key steps in protein synthesis—initiation, elongation (by causing misreading), and translocation—underlies its potent bactericidal activity. The quantitative data on its binding affinity and antibacterial spectrum, combined with the detailed experimental protocols provided, offer a valuable resource for researchers and drug development professionals. A thorough understanding of its molecular mechanism is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, and for combating the growing threat of antibiotic resistance.
References
Bekanamycin Sulfate's Disruption of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, exerts a potent bactericidal effect by targeting and disrupting the intricate process of bacterial protein synthesis. This technical guide provides an in-depth examination of its core mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key pathways and workflows involved. By binding irreversibly to the 30S ribosomal subunit, bekanamycin induces a cascade of translational errors, including inhibition of the initiation complex, misreading of the mRNA codon, and obstruction of ribosomal translocation. This multifaceted disruption leads to the synthesis of nonfunctional or toxic proteins, culminating in bacterial cell death. Understanding these precise molecular interactions is crucial for optimizing its therapeutic use and for the development of next-generation antimicrobial agents.
Mechanism of Action: A Multi-pronged Attack on the Ribosome
This compound's primary mechanism of action is the targeted inhibition of protein synthesis in bacteria.[1][2] This process is not a simple blockade but a complex interference with several key stages of translation. The drug's efficacy stems from its high-affinity, irreversible binding to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[3][4]
The key disruptive effects are:
-
Binding to the 30S Subunit: Bekanamycin specifically binds to the A-site (decoding site) within the 16S rRNA of the 30S subunit.[4] This binding event is the initiating step for all subsequent inhibitory actions.
-
Interference with the Initiation Complex: The antibiotic's presence on the 30S subunit obstructs the proper formation of the initiation complex, which is the essential first step required to begin translating an mRNA molecule.
-
Induction of mRNA Misreading: Once bound, bekanamycin causes conformational changes in the ribosome. This distortion leads to errors in the codon-anticodon pairing, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these faulty, nonfunctional, or potentially toxic proteins disrupts essential cellular processes.
-
Inhibition of Ribosomal Translocation: Bekanamycin also physically hinders the movement of the ribosome along the mRNA strand, a process known as translocation. This obstruction halts the elongation phase of protein synthesis, preventing the polypeptide chain from growing.
This combination of misreading and translocation inhibition ensures a comprehensive shutdown of functional protein production, leading to a potent bactericidal (cell-killing) effect rather than a merely bacteriostatic (growth-inhibiting) one.
Quantitative Data: Efficacy Spectrum
The antimicrobial activity of bekanamycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. Bekanamycin is primarily potent against aerobic Gram-negative bacteria, with some activity against Gram-positive strains.
| Bacterial Species | Type | Reported MIC Range (µg/mL) | Notes |
| Escherichia coli | Gram-negative | 6 - 30 | A common target for aminoglycosides. |
| Pseudomonas aeruginosa | Gram-negative | Varies | Known for intrinsic and acquired resistance. |
| Klebsiella pneumoniae | Gram-negative | Varies | Activity is well-established. |
| Staphylococcus aureus | Gram-positive | Varies | Generally less effective than against Gram-negatives. |
| Enterobacter aerogenes | Gram-negative | Varies | Included in its spectrum of activity. |
| Proteus species | Gram-negative | Varies | Susceptible to bekanamycin. |
Note: Specific MIC values can vary significantly between bacterial strains and are dependent on the testing methodology.
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This is the standard laboratory method for quantitatively measuring the in vitro activity of an antimicrobial agent against a bacterium. The protocol is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial isolate.
Methodology:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound are prepared in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.
-
Inoculum Standardization: The bacterial isolate is grown to a specific turbidity, corresponding to a known concentration (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted bekanamycin is inoculated with the standardized bacterial suspension. Control wells are included: a growth control (broth + bacteria, no antibiotic) and a sterility control (broth only).
-
Incubation: The microtiter plate is incubated under specific conditions, typically at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Protocol: In Vitro Cell-Free Translation Assay
This assay directly measures the effect of a compound on protein synthesis using a reconstituted system of purified cellular components.
Objective: To quantify the inhibitory effect of this compound on the synthesis of a reporter protein.
Methodology:
-
System Preparation: A cell-free translation system is reconstituted from highly purified components, typically from E. coli. This includes active 70S ribosomes, a mix of translation factors (initiation, elongation, and release factors), amino acids, and a pool of aminoacyl-tRNA synthetases and tRNAs.
-
Reporter Construct: An mRNA transcript coding for a readily detectable reporter protein, such as Green Fluorescent Protein (GFP), is added to the system.
-
Inhibitor Addition: The reaction is run in the presence of varying concentrations of this compound. A control reaction with no inhibitor is run in parallel.
-
Initiation and Incubation: The translation reaction is initiated, often by the addition of the mRNA or a key component like Mg²⁺, and incubated at a controlled temperature (e.g., 37°C).
-
Quantification: The synthesis of the reporter protein is measured over time. For GFP, this can be done by monitoring the increase in fluorescence. For other proteins, methods like radioactive amino acid incorporation followed by precipitation and scintillation counting can be used.
-
Analysis: The rate and total amount of protein produced in the presence of bekanamycin are compared to the control to determine its inhibitory potency, often expressed as an IC₅₀ (the concentration required to inhibit 50% of protein synthesis).
Downstream Consequences and Logical Relationships
The inhibition of protein synthesis by bekanamycin initiates a cascade of events that are ultimately lethal to the bacterium. The production of aberrant proteins and the halt in the production of essential ones create a state of severe cellular stress and dysfunction.
The logical flow of these consequences is as follows:
-
Primary Insult: Disruption of the ribosome leads to two main outcomes: the production of truncated or misfolded proteins (from misreading) and a severe deficit of essential functional proteins (from translocation arrest).
-
Cellular Disruption: The accumulation of faulty proteins can lead to proteotoxic stress and damage to the cell membrane. The lack of essential enzymes and structural proteins cripples vital metabolic pathways and compromises cellular integrity.
-
Irreversible Damage: The combined effects disrupt core cellular functions, including energy production, cell division, and maintenance of the cell envelope.
-
Bactericidal Outcome: This widespread and irreversible damage leads to bacterial cell death.
References
Chemical structure and properties of Bekanamycin sulfate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, is a salt of Bekanamycin, also known as Kanamycin B. As a potent inhibitor of bacterial protein synthesis, it demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial activity of this compound. Detailed experimental protocols for susceptibility testing are also included to facilitate research and development applications.
Chemical Structure and Identity
Bekanamycin is an aminoglycoside antibiotic that belongs to the class of 4,6-disubstituted 2-deoxystreptamines. The structure of this compound consists of the Bekanamycin free base and a sulfate group.
IUPAC Name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid[1]
Synonyms: Kanamycin B sulfate, Kanendomycin[1]
CAS Number: 29701-07-3[1]
Chemical Formula: C18H39N5O14S[1]
Molecular Weight: 581.6 g/mol [1]
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C18H39N5O14S | |
| Molecular Weight | 581.6 g/mol | |
| Appearance | White or off-white powder/crystals | |
| Melting Point | Decomposes over a wide range above 250 °C (for Kanamycin sulfate) | |
| Solubility | Soluble in water (50 mg/mL); practically insoluble in alcohol, acetone, chloroform, ether, and ethyl acetate. | |
| pH | 6.5 - 8.5 (1% solution in water) | |
| Storage Temperature | -20°C |
Mechanism of Action
This compound is a bactericidal antibiotic that primarily functions by inhibiting protein synthesis in susceptible bacteria. The mechanism involves a multi-step process targeting the bacterial ribosome:
-
Binding to the 30S Ribosomal Subunit: Bekanamycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit.
-
Interference with Protein Synthesis: This binding interferes with the translational initiation complex and causes misreading of the mRNA codons.
-
Inhibition of Translocation: The drug also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which halts the elongation of the polypeptide chain.
The culmination of these actions—the production of nonfunctional or toxic proteins and the complete halt of protein synthesis—leads to bacterial cell death.
Antibacterial Spectrum and Activity
| Bacterial Species | Reported Activity |
| Gram-Negative Bacteria | |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
| Klebsiella pneumoniae | Active |
| Enterobacter aerogenes | Active |
| Proteus sp. | Active |
| Serratia marcescens | Active |
| Acinetobacter sp. | Active |
| Gram-Positive Bacteria | |
| Staphylococcus aureus (including penicillinase-producing strains) | Active |
| Staphylococcus epidermidis | Active |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic. The following is a generalized protocol that can be adapted for this compound.
Materials:
-
This compound
-
Sterile distilled water
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile distilled water. The concentration should be at least 10 times the highest concentration to be tested.
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the bacterial isolate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
Add a defined volume of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add a corresponding volume of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring a set volume of the antibiotic solution from the first column to the second, mixing, and continuing this process across the plate to achieve the desired concentration range.
-
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum. Include a growth control well containing only the broth and the inoculum.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity or bacterial growth.
Conclusion
This compound remains a significant aminoglycoside antibiotic with well-characterized chemical and physical properties. Its potent bactericidal activity, achieved through the inhibition of bacterial protein synthesis, makes it an important agent for scientific research and a reference compound in the development of new antibacterial agents. The provided technical information and experimental protocols serve as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug discovery.
References
Bekanamycin: A Technical and Historical Whitepaper on the Aminoglycoside Antibiotic
Foreword: This document provides an in-depth technical and historical overview of Bekanamycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, mechanism of action, antimicrobial spectrum, and the experimental methodologies used for its characterization.
Executive Summary
Bekanamycin, also known as Kanamycin B, is a potent aminoglycoside antibiotic first identified as a component of the kanamycin complex. This complex is produced by the soil bacterium Streptomyces kanamyceticus. Discovered in 1957 by a team led by the renowned Japanese scientist Hamao Umezawa, Bekanamycin has played a significant role in the landscape of antimicrobial chemotherapy.[1] Like other aminoglycosides, its bactericidal activity stems from the irreversible inhibition of protein synthesis in susceptible bacteria. This guide delineates the scientific journey of Bekanamycin, from its initial isolation to its characterization as a distinct and powerful antimicrobial agent. It presents its antimicrobial activity through quantitative data, details the experimental protocols for its evaluation, and visualizes the key pathways associated with its discovery and function.
Discovery and History
The discovery of Bekanamycin is intrinsically linked to the broader discovery of the kanamycin antibiotic complex. In the mid-20th century, a period often referred to as the "golden age" of antibiotic discovery, research groups worldwide were systematically screening soil microorganisms for novel antimicrobial compounds.
In 1957, Hamao Umezawa and his colleagues at the Institute of Microbial Chemistry in Japan reported the isolation of a new, water-soluble, basic antibiotic from the culture broth of Streptomyces kanamyceticus.[2][3] They named this antibiotic Kanamycin. Subsequent research revealed that the crude kanamycin isolate was, in fact, a complex of several related compounds. Through meticulous separation techniques, primarily involving chromatography, the components were identified as Kanamycin A (the major component), Kanamycin B, and Kanamycin C.[4][5] Kanamycin B was later given the International Nonproprietary Name (INN) Bekanamycin.
Further research into the biosynthesis of the kanamycin complex in S. kanamyceticus has clarified the relationship between these components. It is now understood that Bekanamycin (Kanamycin B) serves as the direct precursor to Kanamycin A. A two-step enzymatic process, involving the KanJ dioxygenase and KanK reductase enzymes, converts the 2'-amino group of Bekanamycin into the 2'-hydroxyl group characteristic of Kanamycin A.
Mechanism of Action
Bekanamycin exerts its potent bactericidal effect by targeting the machinery of protein synthesis within the bacterial cell. The primary target is the 30S ribosomal subunit. The process can be dissected into three key inhibitory steps:
-
Binding to the 30S Subunit: Bekanamycin binds irreversibly to a specific site on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding event physically obstructs the ribosome's proper function.
-
Interference with Initiation Complex: The presence of the bound antibiotic interferes with the formation of the translation initiation complex, which is composed of the 30S subunit, mRNA, and formyl-methionyl-tRNA. This blocks the start of protein synthesis.
-
mRNA Misreading and Truncation: For ribosomes that manage to initiate translation, the bound Bekanamycin distorts the structure of the A-site (aminoacyl-tRNA binding site). This leads to the misreading of mRNA codons, causing the incorporation of incorrect amino acids into the nascent polypeptide chain. The result is the production of non-functional or toxic proteins, which disrupts cellular integrity and leads to cell death.
Antimicrobial Spectrum and Efficacy
Bekanamycin demonstrates a broad spectrum of activity, primarily against aerobic Gram-negative bacteria, and also shows efficacy against certain Gram-positive organisms. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.
Quantitative Antimicrobial Activity
The following table summarizes the MIC values for Bekanamycin (Kanamycin B) against a panel of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Type | MIC (μg/mL) | Reference |
| Bacillus subtilis 168 | Gram-positive | 0.5 | |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 | |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1 | |
| Mycobacterium smegmatis MC2-155 | Gram-positive | 0.5 | |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | |
| Escherichia coli ATCC 25922 | Gram-negative | 2 | |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 | |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 1 | |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 1 | |
| Salmonella enterica serovar Typhimurium | Gram-negative | 2 |
Note: MIC values can vary between specific strains and testing conditions.
Experimental Protocols
The characterization of Bekanamycin relies on standardized laboratory procedures. The following sections detail the methodologies for determining its antimicrobial susceptibility and for its separation from the kanamycin complex.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium, conforming to guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of Bekanamycin that inhibits the visible growth of a target bacterium.
Materials:
-
Bekanamycin sulfate powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or broth
-
Target bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Methodology:
-
Preparation of Antimicrobial Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
Culture the test bacterium on a suitable agar medium for 18-24 hours at 35-37°C.
-
Select several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well containing the Bekanamycin dilutions, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Bekanamycin in which no visible growth (no turbidity) is observed.
-
Protocol Principles for Chromatographic Separation
The isolation of Bekanamycin (Kanamycin B) from the fermentation broth containing Kanamycin A and C relies on chromatographic techniques that separate molecules based on differences in their physicochemical properties, such as charge and polarity.
Objective: To separate and purify Bekanamycin from other kanamycin congeners.
Methodology Principle (Ion-Exchange Chromatography):
-
Resin Selection and Preparation: A cation-exchange resin (e.g., IRC-50) is selected. The resin is packed into a column and equilibrated with a buffer at a specific pH to ensure the resin is in the appropriate ionic form (e.g., sodium form).
-
Adsorption: The filtered and pH-adjusted fermentation broth containing the kanamycin complex is passed through the column. The positively charged kanamycin molecules bind to the negatively charged resin.
-
Elution: The column is washed to remove unbound impurities. Subsequently, an elution buffer (e.g., a dilute acid like sulfuric acid or a salt solution with increasing ionic strength) is passed through the column. The different kanamycin components (A, B, and C) have slightly different affinities for the resin, causing them to detach and elute at different times.
-
Fraction Collection: The eluate is collected in separate fractions.
-
Analysis: Each fraction is analyzed (e.g., by paper chromatography or HPLC) to identify the fractions containing pure Bekanamycin. The desired fractions are then pooled for further processing.
Conclusion
Bekanamycin stands as a testament to the era of natural product antibiotic discovery. As a key component of the kanamycin complex discovered by Hamao Umezawa, its history is a fundamental part of the story of aminoglycosides. Its mechanism of action, centered on the potent and irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its bactericidal effects against a wide range of pathogens. The detailed protocols for its evaluation and purification underscore the rigorous scientific methods that have been essential to its development and characterization. This guide serves as a comprehensive resource for understanding the historical significance and enduring technical principles associated with Bekanamycin.
References
- 1. The history of antibiotics: the Japanese story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and isolation of a new antibiotic: kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Studies on Kanamycin [jstage.jst.go.jp]
- 4. Bekanamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Bekanamycin Sulfate: A Technical Guide to the Inhibition of the 30S Ribosomal Subunit
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial protein synthesis machinery. This technical guide provides an in-depth examination of the molecular mechanisms underpinning its function, with a specific focus on its interaction with the 30S ribosomal subunit. This compound binds irreversibly to the A-site on the 16S rRNA component of this subunit, leading to a cascade of disruptive events including mRNA misreading, inhibition of ribosomal translocation, and ultimately, the cessation of protein synthesis, which results in bacterial cell death.[1][2][3] This document details the binding kinetics, antibacterial spectrum, and key experimental protocols used to elucidate these mechanisms. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyeticus.[2][4] As a member of the kanamycin complex, it is primarily utilized for its efficacy against a wide range of bacterial infections, particularly those caused by aerobic Gram-negative bacteria. The primary mechanism of action for all aminoglycosides is the inhibition of protein synthesis, a process essential for bacterial viability and replication. This compound's specific and high-affinity binding to the bacterial 30S ribosomal subunit, a key component of the 70S ribosome, makes it a powerful bactericidal agent. This guide explores the precise interactions and downstream consequences of this binding event.
Core Mechanism of 30S Subunit Inhibition
The bactericidal effect of this compound is a multi-faceted process initiated by its binding to the 30S ribosomal subunit. This interaction disrupts protein synthesis in several critical ways.
Binding to the A-Site of 16S rRNA
The primary target of bekanamycin is the decoding region (the A-site) of the 16S rRNA, a component of the small 30S ribosomal subunit. Specifically, bekanamycin binds to a region involving helix 44 (h44), interfering with the decoding site near nucleotide 1400. This binding induces a conformational change in the ribosome, which stabilizes the "flipped out" state of two universally conserved adenine residues (A1492 and A1493). In the absence of the antibiotic, this conformation is adopted only when a correct codon-anticodon pairing occurs. By locking the ribosome in this state, bekanamycin compromises the fidelity of the translation process.
Consequences of Binding
The binding of this compound to the 30S subunit triggers three primary inhibitory effects:
-
mRNA Misreading : The conformational change induced by the antibiotic leads to errors in codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or toxic proteins. The accumulation of these aberrant proteins disrupts essential cellular functions and contributes to cell death.
-
Inhibition of Translocation : Bekanamycin obstructs the movement of the ribosome along the mRNA strand, a crucial step in the elongation phase of protein synthesis. This halting of the translocation process prevents the addition of subsequent amino acids, effectively arresting protein production.
-
Disruption of the Initiation Complex : The antibiotic also interferes with the proper assembly of the initiation complex, which is necessary for translation to begin. This further contributes to the overall inhibition of protein synthesis.
Quantitative Analysis of Inhibition
The efficacy of this compound can be quantified through various metrics, including its binding affinity to the ribosomal target and its minimum inhibitory concentration (MIC) against different bacterial species.
Binding Affinity and Inhibitory Constants
The strength of the interaction between an aminoglycoside and the ribosome is a key determinant of its potency. The data below is for Kanamycin B (Bekanamycin) and Arbekacin, a related aminoglycoside, which illustrate the typical potency of this antibiotic class.
| Parameter | Analyte | Value | Method | Reference |
| Dissociation Constant (KD) | Kanamycin B | 9.98 µM | Microscale Thermophoresis (MST) | |
| Inhibitory Constant (KI) | Arbekacin | 125 nM | In Vitro GFP Synthesis Assay | |
| Arbekacin is a derivative of bekanamycin and its KI is presented as a representative value for a potent aminoglycoside. |
Spectrum of Antibacterial Activity
This compound is effective against a broad spectrum of bacteria, with particular potency against aerobic Gram-negative organisms. The table below summarizes its reported activity. MIC values can vary significantly between specific strains.
| Bacterial Type | Species | Reported Activity | Reference |
| Gram-Negative | Pseudomonas aeruginosa | Potent | |
| Escherichia coli | Potent | ||
| Klebsiella species | Potent | ||
| Enterobacter aerogenes | Active | ||
| Proteus species | Active | ||
| Serratia marcescens | Active | ||
| Acinetobacter species | Active | ||
| Gram-Positive | Staphylococcus aureus | Active | |
| Staphylococcus epidermidis | Active |
Key Experimental Protocols
The mechanisms of this compound have been elucidated through a variety of established experimental techniques. Detailed methodologies for two key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The broth microdilution method is a standard protocol for determining MIC values.
Methodology:
-
Preparation of Antimicrobial Solution : A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculum Preparation : A standardized bacterial suspension is prepared from a pure culture and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Controls : Each well containing the antibiotic dilutions is inoculated with the bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
Incubation : The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation : The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach uses a reporter protein, such as luciferase, whose production can be easily quantified.
Methodology:
-
System Preparation : A cell-free reconstituted translation system is prepared, containing purified active ribosomes (e.g., 1 µM), translation factors, amino acids, and tRNAs from a bacterial source like E. coli.
-
Compound Addition : Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.
-
Initiation of Translation : The reaction is initiated by adding mRNA encoding a reporter protein (e.g., Firefly Luciferase or GFP).
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at an optimal temperature (e.g., 37°C).
-
Quantification : The amount of synthesized reporter protein is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is measured with a luminometer. For GFP, fluorescence is measured.
-
Analysis : The level of protein synthesis inhibition is calculated relative to the no-antibiotic control. Data can be used to determine parameters like the half-maximal inhibitory concentration (IC50) or the inhibitory constant (KI).
Cellular Effects Beyond Direct Inhibition
While the primary mechanism of bekanamycin is the direct inhibition of protein synthesis, it can also act as a signaling molecule at sub-inhibitory concentrations, inducing complex cellular responses.
Induction of the Type VI Secretion System (T6SS)
In Pseudomonas aeruginosa, sub-MIC levels of kanamycin have been shown to induce the expression of the H1-Type VI Secretion System (H1-T6SS). This system is involved in inter-bacterial competition and biofilm formation. The induction occurs through the Gac/Rsm signaling pathway, a central regulatory network in many Gram-negative bacteria. This suggests that bacteria can sense the presence of antibiotics as an environmental cue, triggering defensive or competitive phenotypes.
Conclusion
This compound remains a potent bactericidal agent due to its precise and disruptive targeting of the bacterial 30S ribosomal subunit. By irreversibly binding to the 16S rRNA A-site, it effectively halts protein synthesis through a combination of inducing mRNA misreading and blocking ribosomal translocation. The quantitative data on its binding affinity and broad-spectrum activity underscore its efficacy, particularly against challenging Gram-negative pathogens. Furthermore, the ability of sub-inhibitory concentrations to modulate complex bacterial signaling pathways reveals a secondary role as an environmental signal, highlighting the complex interplay between antibiotics and bacteria. A thorough understanding of these multifaceted mechanisms is critical for combating antimicrobial resistance and developing next-generation therapeutics.
References
The Bactericidal Nature of Bekanamycin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent bactericidal agent effective against a broad spectrum of bacteria, particularly Gram-negative aerobes.[1][2] Derived from the kanamycin complex produced by Streptomyces kanamyceticus, it plays a crucial role in treating various bacterial infections.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms underlying the bactericidal activity of this compound, detailed experimental protocols for its evaluation, and a summary of its in vitro efficacy.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary bactericidal action of this compound stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This binding event disrupts the translation process in several key ways, ultimately leading to bacterial cell death.
The key steps in the mechanism of action are:
-
Binding to the 30S Ribosomal Subunit: this compound specifically targets the 16S rRNA within the 30S subunit. This interaction interferes with the decoding site, where the mRNA codon and tRNA anticodon interact.
-
Interference with the Initiation Complex: The binding of this compound can obstruct the formation of the initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: The presence of this compound induces conformational changes in the ribosome, leading to the misreading of the mRNA sequence. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: The antibiotic also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which effectively halts protein elongation.
The culmination of these effects—the production of aberrant proteins and the cessation of essential protein synthesis—leads to a cascade of cellular damage, ultimately resulting in bacterial cell death.
Mechanism of action of this compound.
In Vitro Activity of this compound
The efficacy of this compound against various bacterial species is quantified by determining its Minimum Inhibitory Concentration (MIC). The following tables summarize the reported activity of this compound against a range of Gram-negative and Gram-positive bacteria.
Table 1: Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Reported Activity |
| Pseudomonas aeruginosa | Potent |
| Escherichia coli | Potent |
| Klebsiella species | Potent |
| Enterobacter aerogenes | Active |
| Proteus species | Active |
| Serratia marcescens | Active |
| Acinetobacter species | Active |
| Shigella species | Active |
| Salmonella species | Active |
| Haemophilus influenzae | Active |
| Neisseria gonorrhoeae | Active |
| Note: This table provides a summary of reported activity. Specific MIC values can vary between strains. |
Table 2: Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Reported Activity |
| Staphylococcus aureus | Active (including penicillinase-producing strains) |
| Staphylococcus epidermidis | Active |
| Note: While active, other antibiotics are often preferred for Gram-positive infections. |
Experimental Protocols
Accurate determination of the bactericidal nature of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
This is a widely used method for determining MICs and involves preparing serial dilutions of the antibiotic in a liquid growth medium.
Methodology:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium for 18-24 hours. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.
In this method, the antimicrobial agent is incorporated into an agar medium upon which the microorganisms are inoculated.
Methodology:
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of this compound. A control plate without the antibiotic is also prepared.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surfaces of the agar plates with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Experimental workflow for MIC determination.
Bacterial Resistance to this compound
The emergence of bacterial resistance is a significant challenge in antibiotic therapy. The primary mechanisms of resistance to this compound include:
-
Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.
-
Ribosomal Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site of Bekanamycin, reducing its affinity and efficacy.
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane can decrease the uptake of the antibiotic, while efflux pumps can actively transport the drug out of the cell.
Bacterial resistance pathways to Bekanamycin.
Conclusion
This compound is a potent bactericidal antibiotic with a well-defined mechanism of action centered on the irreversible inhibition of bacterial protein synthesis. Its broad spectrum of activity, particularly against Gram-negative bacteria, makes it a valuable therapeutic agent. Understanding its mechanism, in vitro efficacy, and the potential for bacterial resistance is crucial for its effective use in clinical and research settings. The standardized protocols outlined in this guide provide a framework for the continued evaluation and development of this important antibiotic.
References
Bekanamycin Sulfate in Molecular Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, is a powerful tool in molecular biology research.[1][2] Its primary function is the inhibition of protein synthesis in prokaryotes, making it an effective selective agent in various genetic engineering applications.[1][3][4] This guide provides an in-depth overview of this compound's core applications, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.
Mechanism of Action
This compound is a bactericidal antibiotic that functions by irreversibly binding to the 30S subunit of bacterial ribosomes. This interaction disrupts protein synthesis through several key mechanisms:
-
Interference with the Initiation Complex: Bekanamycin binding hinders the proper formation of the initiation complex, a crucial first step in translation.
-
mRNA Misreading: It induces conformational changes in the ribosome, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.
-
Inhibition of Translocation: Bekanamycin obstructs the movement of the ribosome along the mRNA strand, a process known as translocation, thereby halting protein elongation.
This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death.
Mechanism of action of this compound.
Applications in Molecular Biology
The primary application of this compound in molecular biology is as a selective agent for cells that have been successfully transformed with a plasmid carrying a resistance gene, most commonly the neomycin phosphotransferase II (nptII or kanR) gene. This enzyme inactivates bekanamycin through phosphorylation, allowing for the selective growth of transformed cells.
Bacterial Transformation
Bekanamycin is widely used for the selection of transformed E. coli and other bacteria.
Table 1: Recommended Bekanamycin Concentrations for Bacterial Selection
| Application | Organism | Recommended Concentration | Reference |
| Plasmid Selection | E. coli | 50 µg/mL | |
| Cosmid Selection | E. coli | 20 µg/mL |
Plant Transformation
Bekanamycin is an effective selective agent for a wide range of plant species, targeting plastid ribosomes in non-transformed cells.
Table 2: Reported Effective Bekanamycin Concentrations for Plant Selection
| Plant Species | Effective Concentration (mg/L) | Reference |
| Sugarcane | 100 | |
| Various | 50 - 200 (empirical determination recommended) |
Yeast Transformation
Bekanamycin can be used as a selective agent in yeast transformation, particularly for strains engineered to carry the appropriate resistance gene.
Table 3: Recommended Bekanamycin Concentration Range for Yeast Selection
| Organism | Recommended Concentration Range (µg/mL) | Reference |
| Saccharomyces cerevisiae | 50 - 300 (empirical determination recommended) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Methodology:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add sterile, purified water to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Determination of Minimum Inhibitory Concentration (MIC) in E. coli
It is crucial to empirically determine the optimal working concentration of bekanamycin for your specific bacterial strain and experimental conditions.
Materials:
-
Untransformed E. coli host strain
-
Luria-Bertani (LB) agar and broth
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile petri dishes
-
Spectrophotometer
Methodology:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli and incubate overnight at 37°C with shaking.
-
Standardize cell density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare antibiotic plates: Prepare LB agar and cool to ~50°C. Add this compound to final concentrations in a range such as 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL. Pour the plates and allow them to solidify.
-
Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each plate.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest bekanamycin concentration at which there is no bacterial growth.
-
Select working concentration: The optimal working concentration for selection is typically 1.5 to 2 times the MIC.
Workflow for determining the MIC of bekanamycin.
In Vitro Translation Inhibition Assay
This assay can be used to study the inhibitory effect of bekanamycin on protein synthesis.
Materials:
-
E. coli based reconstituted cell-free translation system
-
mRNA encoding a reporter protein (e.g., GFP, Luciferase)
-
This compound stock solution
-
Amino acids, tRNAs, and translation factors
-
Incubator and detection instrument (fluorometer or luminometer)
Methodology:
-
Prepare the reaction mixture: Combine the components of the cell-free translation system, including ribosomes, translation factors, amino acids, and tRNAs.
-
Add bekanamycin: Add varying concentrations of this compound to the reaction mixtures. Include a no-bekanamycin control.
-
Initiate translation: Start the reaction by adding the reporter mRNA.
-
Incubate: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Detect reporter protein: Measure the amount of synthesized reporter protein using an appropriate detection method (e.g., fluorescence for GFP, luminescence for luciferase).
-
Analyze data: Plot the reporter signal against the bekanamycin concentration to determine the half-maximal inhibitory concentration (IC50).
Resistance to this compound
Bacterial resistance to bekanamycin, and aminoglycosides in general, can occur through several mechanisms:
-
Enzymatic Modification: The most common mechanism is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (e.g., acetyltransferases, phosphotransferases, nucleotidyltransferases), which prevents its binding to the ribosome.
-
Ribosomal Alteration: Mutations in the 16S rRNA or ribosomal proteins can alter the binding site of the antibiotic, reducing its affinity.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of the antibiotic into the cell.
Key bacterial resistance mechanisms to bekanamycin.
Conclusion
This compound is an indispensable tool in molecular biology, primarily serving as a robust selection agent in a variety of transformation systems. A thorough understanding of its mechanism of action and the empirical determination of optimal working concentrations are critical for its successful application. This guide provides the foundational knowledge and protocols to effectively utilize this compound in research settings.
References
In-Vitro Activity of Bekanamycin Against Common Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2] As a member of the aminoglycoside class, bekanamycin exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the in-vitro activity of bekanamycin against common bacterial strains, detailing its mechanism of action, quantitative efficacy data, and standardized experimental protocols for its evaluation.
Mechanism of Action
Bekanamycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of bekanamycin is the 30S subunit of the bacterial ribosome.[3] Its binding to the 30S subunit interferes with the translation process in several key ways:
-
Inhibition of the Initiation Complex: Bekanamycin disrupts the formation of the initiation complex, a critical first step in protein synthesis.
-
mRNA Misreading: The binding of the antibiotic to the ribosome causes a misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: Bekanamycin hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which ultimately halts protein elongation.
This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage, culminating in bacterial cell death.
Signaling Pathway of Bekanamycin's Mechanism of Action
Caption: Mechanism of action of Bekanamycin.
Data Presentation: In-Vitro Activity of Bekanamycin
The in-vitro activity of bekanamycin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the reported MIC values for bekanamycin against common bacterial strains. It is important to note that specific MIC values can vary significantly between strains.
Table 1: In-Vitro Activity of Bekanamycin against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes |
| Escherichia coli | K12 | 2 - 16 | MIC values are dependent on the growth medium used in the assay. |
| Pseudomonas aeruginosa | PAK | >60 | A sub-inhibitory concentration of 60 µg/mL was shown to induce biofilm formation, indicating the MIC is above this value for this strain. |
| Klebsiella pneumoniae | High-level resistant clinical isolates | >1024 | Represents strains with significant resistance mechanisms. |
Table 2: In-Vitro Activity of Bekanamycin and its Derivative (Arbekacin) against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | Compound | MIC Range (mg/L) | MIC₅₀ (mg/L) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 54 clinical isolates | Arbekacin* | 1 - 16 | 3.2 |
*Arbekacin is a semi-synthetic derivative of bekanamycin.
Experimental Protocols: Susceptibility Testing
The standard methods for determining the MIC of bekanamycin are broth microdilution and agar dilution, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of bekanamycin in a liquid growth medium in a 96-well microtiter plate.
Methodology:
-
Preparation of Antimicrobial Solution: A stock solution of bekanamycin is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. A suspension is then prepared in a sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of bekanamycin at which there is no visible growth (i.e., no turbidity) in the well.
Agar Dilution Method
In this method, varying concentrations of bekanamycin are incorporated into an agar medium, which is then inoculated with the test organisms.
Methodology:
-
Preparation of Antimicrobial Plates: A stock solution of bekanamycin is prepared. A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of bekanamycin that completely inhibits the growth of the organism at the inoculation spot.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Conclusion
Bekanamycin is a potent bactericidal antibiotic with a significant spectrum of activity against both Gram-negative and certain Gram-positive bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in-vitro efficacy. The provided quantitative data, while not exhaustive, offers a valuable reference for researchers and drug development professionals. Further investigation into the MICs of bekanamycin against a wider range of contemporary clinical isolates is warranted to continue to build a comprehensive understanding of its activity.
References
Methodological & Application
Application Notes and Protocol for Bekanamycin Sulfate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] It functions by binding to the 30S ribosomal subunit, which inhibits protein synthesis and ultimately leads to bacterial cell death.[1] In laboratory settings, bekanamycin sulfate is frequently utilized as a selective agent for bacteria that have been transformed with plasmids conferring kanamycin resistance.[1] This document provides a detailed protocol for the preparation of a this compound stock solution for research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1] |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |
| Molecular Weight | 581.59 g/mol | |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Recommended Stock Conc. | 10 mg/mL to 100 mg/mL | |
| Typical Working Conc. | 50 µg/mL (can range from 10-100 µg/mL) | |
| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) |
Experimental Protocol
This protocol outlines the steps to prepare a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder (CAS: 29701-07-3)
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
Personal Protective Equipment (PPE):
-
Lab coat
-
Gloves
-
Safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.
-
Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder. Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless. If the powder does not dissolve easily, gentle warming or sonication for 5-10 minutes can be applied.
-
Volume Adjustment: Once the powder is fully dissolved, add sterile, ultrapure water to bring the final volume to 10 mL.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can decrease the antibiotic's effectiveness, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the name of the solution ("this compound"), the concentration (50 mg/mL), and the date of preparation.
-
Storage: Store the aliquots at -20°C for long-term use (up to six months) or at 2-8°C for short-term use (up to a few weeks). For extended long-term storage, -80°C is recommended.
Usage:
The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL. To achieve this, dilute the 50 mg/mL stock solution 1:1000 into the autoclaved and cooled media.
Experimental Workflow
Caption: Workflow for the preparation of a sterile this compound stock solution.
References
Recommended working concentration of Bekanamycin for plasmid selection.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin, an aminoglycoside antibiotic, is a potent selective agent for isolating and maintaining bacterial cells, particularly Escherichia coli, that have been successfully transformed with plasmids conferring resistance.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death.[3][4] Resistance is conferred by the neomycin phosphotransferase II (NPTII) gene, which inactivates Bekanamycin through phosphorylation.[5] This document provides detailed protocols and quantitative data for the effective use of Bekanamycin in plasmid selection. In much of the scientific literature, Bekanamycin is used interchangeably with Kanamycin.
Data Presentation
The optimal concentration of Bekanamycin for plasmid selection can vary depending on the bacterial strain, the copy number of the plasmid, and the specific experimental conditions. Below is a summary of recommended concentrations for preparing stock solutions and working media.
| Parameter | Recommended Concentration | Notes |
| Stock Solution | 50 mg/mL in sterile, ultrapure water | Filter-sterilize through a 0.22 µm filter. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Working Concentration in Liquid Media (e.g., LB Broth) | 50 µg/mL | A 1:1000 dilution of the 50 mg/mL stock solution. |
| Working Concentration in Solid Media (e.g., LB Agar) | 50 µg/mL | Add to autoclaved media after it has cooled to approximately 55°C to prevent heat degradation of the antibiotic. |
| Concentration Range for Optimization | 10 µg/mL - 100 µg/mL | It is advisable to test a range of concentrations to determine the optimal level for your specific plasmid and bacterial strain. |
| Concentration for Stringent vs. Relaxed Plasmids | 10 µg/mL for stringent plasmids; 50 µg/mL for relaxed plasmids | The copy number of the plasmid can influence the required antibiotic concentration. |
Mechanism of Action
Bekanamycin inhibits protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit. This binding interferes with the translation process in two primary ways: it causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA. The accumulation of nonfunctional or toxic proteins is ultimately lethal to the bacterial cell.
Mechanism of Bekanamycin Action
Experimental Protocols
Protocol 1: Preparation of Bekanamycin Stock Solution (50 mg/mL)
Materials:
-
Bekanamycin sulfate powder
-
Sterile, ultrapure water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or 20 mL)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile conical tube, weigh out 500 mg of this compound powder to prepare 10 mL of stock solution.
-
Add 8 mL of sterile, ultrapure water to the tube.
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with sterile, ultrapure water.
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for up to one year.
Protocol 2: Preparation of Bekanamycin Selection Plates (LB Agar)
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclavable flask or bottle
-
Bekanamycin stock solution (50 mg/mL)
-
Sterile Petri dishes
-
Water bath set to 55°C
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. A typical recipe includes 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of deionized water.
-
Autoclave the LB agar solution to sterilize it.
-
After autoclaving, place the flask in a 55°C water bath to cool. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its degradation by heat. A good rule of thumb is when you can comfortably hold the flask.
-
Once cooled, add the Bekanamycin stock solution to a final concentration of 50 µg/mL. For 1 liter of LB agar, add 1 mL of the 50 mg/mL stock solution.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Pour the LB agar containing Bekanamycin into sterile Petri dishes, allowing approximately 20-25 mL per plate.
-
Let the plates cool on a level surface until the agar has completely solidified.
-
Store the plates at 4°C, protected from light.
Protocol 3: Plasmid Transformation and Selection
Materials:
-
Competent E. coli cells
-
Plasmid DNA with Bekanamycin resistance gene
-
SOC or LB broth (without antibiotics)
-
LB agar plates containing Bekanamycin (prepared as in Protocol 2)
-
Ice
-
42°C water bath
-
Incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 900 µL of SOC or LB broth (pre-warmed to room temperature) to the tube.
-
Incubate the tube at 37°C for 60 minutes with shaking (approximately 225 rpm). This allows the bacteria to express the antibiotic resistance gene.
-
Plate 100 µL of the cell suspension onto a pre-warmed LB agar plate containing 50 µg/mL Bekanamycin.
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
Successful transformants will appear as colonies on the plate.
Plasmid Selection Workflow
References
Application Notes and Protocols for Bekanamycin Sulfate in Transformed E. coli Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent selective agent for isolating and maintaining transformed Escherichia coli (E. coli) strains harboring plasmids that confer resistance.[1][2] Also known as Kanamycin B, it functions by inhibiting protein synthesis in susceptible bacteria, ensuring the propagation of only successfully transformed cells.[2][3] Its stability in culture media offers a distinct advantage over other antibiotics like ampicillin.[4] These application notes provide comprehensive protocols and technical data for the effective use of this compound in molecular biology workflows.
The mechanism of action of bekanamycin involves its binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis by causing the misreading of mRNA and inhibiting the translocation of the ribosome, ultimately leading to bacterial cell death. Resistance in transformed E. coli is typically conferred by a plasmid-borne gene, such as the neomycin phosphotransferase II (nptII or kanR) gene. This enzyme inactivates bekanamycin through phosphorylation, allowing for the selective growth of the transformed bacteria.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |
| Molecular Weight | 581.59 g/mol | |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Appearance | White to slightly off-white crystalline solid |
Table 2: Recommended Concentrations for E. coli Selection
| Parameter | Recommended Value | Notes | Citations |
| Stock Solution Concentration | 10 - 100 mg/mL | Prepared in sterile deionized water and filter sterilized. | |
| Typical Working Concentration | 50 µg/mL | The optimal concentration can range from 10-100 µg/mL depending on the E. coli strain and plasmid copy number. | |
| Concentration for Cosmids | 20 µg/mL | A lower concentration is sometimes used for larger constructs like cosmids. |
Table 3: Storage and Stability of this compound Solutions
| Condition | Duration | Notes | Citations |
| Stock Solution (Aliquots) at -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. | |
| Stock Solution at 2-8°C | Several weeks | For short-term storage. | |
| Solutions at 37°C | Approximately 5 days | Stable in culture conditions for a typical experiment. | |
| Agar Plates with Bekanamycin at 2-8°C | About one month | Plates should be sealed to prevent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
In a sterile environment, accurately weigh 0.5 g of this compound powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile, ultrapure water to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Selective LB Agar Plates
Materials:
-
Luria-Bertani (LB) agar components (Tryptone, Yeast Extract, NaCl, Agar)
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
50 mg/mL this compound stock solution
-
Water bath or incubator at 50-55°C
Procedure:
-
Prepare 1 liter of LB agar medium according to standard protocols (10 g Tryptone, 5 g Yeast Extract, 10 g NaCl, 15 g Agar in 1 L of deionized water).
-
Autoclave the LB agar solution to sterilize it.
-
Cool the autoclaved medium in a 50-55°C water bath. Holding the flask should be possible without discomfort.
-
Add 1 mL of the 50 mg/mL sterile this compound stock solution to the 1 liter of cooled LB agar. This results in a final working concentration of 50 µg/mL.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Pour approximately 25 mL of the LB agar containing bekanamycin into each sterile petri dish.
-
Allow the plates to cool and solidify at room temperature.
-
Once solidified, store the plates inverted at 2-8°C, sealed to prevent evaporation.
Protocol 3: Transformation of E. coli and Selection
Materials:
-
Chemically competent E. coli cells (e.g., DH5α)
-
Plasmid DNA (1 pg - 100 ng)
-
LB or SOC medium
-
Selective LB agar plates with this compound
-
Ice
-
Water bath at 42°C
-
Shaking incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice for 10-30 minutes.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently flick the tube to mix; do not vortex.
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-60 seconds. The exact time can vary depending on the competent cells.
-
Immediately transfer the tube back to ice for 2-5 minutes.
-
Add 250-950 µL of room temperature LB or SOC medium (without antibiotic) to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking (approximately 250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Spread 50-100 µL of the transformed cells onto pre-warmed selective LB agar plates containing this compound.
-
Incubate the plates overnight (12-16 hours) at 37°C.
-
Colonies that appear on the plate are resistant to bekanamycin and have been successfully transformed with the plasmid.
Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of Bekanamycin action and plasmid-mediated resistance in E. coli.
Experimental Workflow for Selection of Transformed E. coli
Caption: Workflow for E. coli transformation and selection using Bekanamycin.
References
Bekanamycin Sulfate in Cell Culture: Application Notes and Protocols for Preventing Bacterial Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a powerful tool for preventing and controlling bacterial contamination in mammalian cell cultures. Its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable alternative or supplement to commonly used antibiotics like penicillin and streptomycin. This document provides detailed application notes and protocols for the effective use of this compound in cell culture, with a focus on maintaining cell health and experimental integrity.
Bekanamycin exerts its bactericidal effect by irreversibly binding to the 30S subunit of bacterial ribosomes.[1] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[1] While highly effective against bacteria, it is crucial to determine the optimal concentration for each cell line to minimize potential cytotoxic effects on mammalian cells.
Mechanism of Action
The primary mechanism of this compound's antibacterial activity is the inhibition of protein synthesis.
Caption: Mechanism of this compound Action.
Data Presentation: this compound Concentrations
The optimal concentration of this compound is a balance between effective bacterial contamination control and minimal cytotoxicity to the cultured cells. As specific IC50 values for this compound are not widely available for a broad range of cell lines, the following table provides recommended starting concentrations and reported cytotoxic concentrations for the closely related aminoglycoside, kanamycin, as a reference. It is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[1][2] |
| Working Concentration | 50 - 100 µg/mL | A common starting point for many cell lines. The optimal concentration should be determined empirically.[3] |
| Kanamycin Cytotoxicity | ||
| Normal Human Melanocytes | Significant decrease in viability at 0.6 - 6.0 mmol/L (24h exposure) | The cytotoxic concentration is highly dependent on the specific cell line and the duration of exposure. |
| NIH3T3 Cells | IC50 of 139.6 µM | Data for this compound is limited; this value is for G418, a related aminoglycoside, and serves as a potential reference point. |
| HEK293 Cells | IC50 > 500 µg/mL | Data for this compound is limited; this value is for G418, a related aminoglycoside, and serves as a potential reference point. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a sterile 50 mg/mL stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 500 mg of this compound powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile water or PBS to the tube.
-
Gently vortex or mix until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile water or PBS.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label each aliquot with the name of the compound, concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Working Concentration (Cytotoxicity Assay)
It is crucial to determine the minimal concentration of this compound that effectively prevents bacterial growth without harming your specific cell line. A cytotoxicity assay, such as the MTT assay, is recommended.
Caption: Experimental Workflow for Determining Optimal Concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 10, 25, 50, 75, 100, 150, and 200 µg/mL.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no antibiotic (negative control).
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). The optimal working concentration should be well below the IC50 value.
Protocol 3: Routine Use of this compound for Contamination Prevention
Once the optimal, non-toxic working concentration is determined, this compound can be routinely added to the cell culture medium.
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution.
-
Under sterile conditions, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final working concentration. For example, to make 500 mL of medium with a final bekanamycin concentration of 100 µg/mL using a 50 mg/mL stock solution, you would add 1 mL of the stock solution.
-
Mix the medium thoroughly.
-
Use the bekanamycin-containing medium for all subsequent cell culture procedures, including subculturing and experiments.
-
Regularly monitor your cultures for any signs of contamination or changes in cell morphology and growth.
Conclusion
This compound is an effective antibiotic for preventing bacterial contamination in cell culture. By following these detailed protocols for stock solution preparation, determination of the optimal working concentration, and routine use, researchers can safeguard their valuable cell cultures from bacterial threats while minimizing the risk of cytotoxicity. Adherence to strict aseptic techniques remains the cornerstone of contamination prevention.
References
Application Notes and Protocols for Bekanamycin Sulfate in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Bekanamycin sulfate as a selective agent in agar plates for the cultivation of bacteria. Bekanamycin, an aminoglycoside antibiotic, is a crucial tool in molecular biology and microbiology for selecting bacteria that have been successfully transformed with plasmids conferring resistance.
Introduction
This compound, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2][3] Its primary application in research is as a selective agent in culture media.[2] Many vectors used in molecular cloning harbor a gene that confers resistance to bekanamycin, enabling the selection of successfully transformed bacterial hosts.[2]
The bactericidal action of bekanamycin stems from its ability to inhibit protein synthesis in susceptible bacteria. It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the formation of the initiation complex and causes misreading of the mRNA. This disruption leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.
Data Presentation
The following tables summarize the key quantitative parameters for the preparation and use of this compound in agar plates for bacterial selection.
Table 1: this compound Stock and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize. |
| Typical Working Concentration in Agar | 30 - 50 µg/mL | The most common concentration for E. coli is 50 µg/mL. The optimal concentration can vary depending on the bacterial strain and plasmid copy number. |
| Volume of 50 mg/mL Stock per Liter of Media | 1 mL | This will yield a final concentration of 50 µg/mL. |
Table 2: Stability of this compound in Agar Plates
| Storage Condition | Duration | Bioactivity Loss | Recommendation |
| 4°C, Sealed Bag | 1 week | None significant | Plates are reliable for short-term use. |
| 4°C, Sealed Bag | 30 days | No significant loss demonstrated | Plates can be used for up to a month if properly stored to prevent drying. |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 10 mL sterile stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile 15 mL conical tube
-
Sterile syringe (10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Carefully weigh 500 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube. Vortex until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, ultrapure water.
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter. Filter the solution into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation. Store aliquots at -20°C for long-term storage (up to 6 months) or at 2-8°C for short-term use (a few weeks).
Preparation of this compound Agar Plates
This protocol details the preparation of Luria-Bertani (LB) agar plates containing this compound.
Materials:
-
LB agar medium components (Tryptone, Yeast Extract, NaCl, Agar)
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
50 mg/mL this compound stock solution
Procedure:
-
Prepare Medium: Prepare 1 liter of LB agar medium according to standard protocols.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool Medium: After autoclaving, place the medium in a 50-55°C water bath to cool. It is crucial that the agar has cooled to this temperature to prevent heat degradation of the antibiotic. The flask should be cool enough to be handled comfortably.
-
Add Antibiotic: Aseptically add 1 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar. This will result in a final concentration of 50 µg/mL.
-
Mix and Pour: Gently swirl the flask to ensure the antibiotic is evenly distributed. Avoid creating air bubbles. Pour the agar into sterile petri dishes to a depth of approximately 3-4 mm (~20-25 mL per 100 mm plate).
-
Solidify and Dry: Leave the plates to solidify at room temperature in a sterile environment (e.g., a laminar flow hood). For optimal performance, allow the plates to dry for a few hours in the hood or overnight at room temperature.
-
Store: Store the plates inverted in a sealed plastic bag at 4°C to prevent condensation from dripping onto the agar surface.
Protocol for Determining Optimal this compound Concentration (MIC Assay)
To ensure stringent selection, it is advisable to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. The optimal working concentration is typically 1.5 to 2 times the MIC.
Materials:
-
Untransformed bacterial host strain
-
LB broth and agar
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile petri dishes
-
Spectrophotometer
Procedure:
-
Overnight Culture: Inoculate 5 mL of LB broth with a single colony of the untransformed host strain and incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare Titration Plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL. Remember to add the antibiotic to the agar only after it has cooled to 50-55°C.
-
Plate Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: Examine the plates and identify the lowest concentration of this compound that completely inhibits bacterial growth. This is the MIC.
-
Select Working Concentration: For effective selection of transformed colonies, use a concentration that is slightly higher than the MIC (e.g., 1.5x MIC).
Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow for Preparing this compound Agar Plates
Caption: Experimental workflow for preparing selection plates.
Diagram 3: Workflow for Determining the Optimal Bekanamycin Concentration
Caption: Workflow for determining optimal bekanamycin concentration.
References
Application Notes and Protocols: Bekanamycin Sulfate for Selection of Cells with Neomycin Phosphotransferase (NPTII) Gene
Introduction
Bekanamycin sulfate, also known as Kanamycin B, is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1][2] It is a potent inhibitor of protein synthesis and is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] In the field of molecular biology and genetic engineering, this compound serves as a crucial selective agent for isolating cells that have been successfully transformed with a gene conferring resistance to it. The most common resistance gene used is the neomycin phosphotransferase II (nptII) gene, derived from the bacterial transposon Tn5.[3] This gene encodes an enzyme that inactivates bekanamycin, allowing only the transformed cells to survive and proliferate in a selective medium. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound for the selection of various cell types expressing the nptII gene.
Mechanism of Action
Bekanamycin's mechanism of action involves the inhibition of protein synthesis. In susceptible cells, bekanamycin binds to the ribosomal subunits (the 30S subunit in prokaryotes and the plastid ribosomes in plants) and interferes with the translation process. This binding causes misreading of the mRNA and inhibits the translocation of the ribosome, ultimately leading to the production of nonfunctional proteins and subsequent cell death.
The nptII gene provides a resistance mechanism against bekanamycin. Cells expressing this gene produce the enzyme Neomycin Phosphotransferase II (NPTII). This enzyme catalyzes the transfer of a phosphate group from ATP to the bekanamycin molecule. This phosphorylation structurally alters the antibiotic, preventing it from binding to the ribosome. Consequently, protein synthesis can proceed normally in transformed cells, conferring a distinct survival advantage in the presence of bekanamycin.
Caption: NPTII-mediated resistance to bekanamycin.
Data Presentation
Effective selection requires careful optimization of the this compound concentration. The optimal concentration is highly dependent on the cell type, and even on the specific cell line or plant species. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the minimum concentration that effectively inhibits or kills non-transformed cells while allowing the growth of resistant cells.
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Notes |
|---|---|---|
| Solvent | Sterile, nuclease-free water or PBS | Dissolve powder completely before filter sterilization. |
| Stock Concentration | 10 - 50 mg/mL | A higher concentration minimizes the volume added to media. |
| Sterilization | 0.22 µm syringe filter | Do not autoclave as heat can degrade the antibiotic. |
| Storage (Aliquots) | -20°C for long-term | Avoid repeated freeze-thaw cycles to maintain potency. |
| Storage (Aqueous Sol.) | 2-8°C | Stable for long-term storage at this temperature. |
| Stability at 37°C | Approx. 5 days | Important for prolonged cell culture experiments. |
Table 2: Recommended this compound Concentrations for Selection
| Organism Type | Typical Working Concentration Range | Important Considerations |
|---|---|---|
| Bacteria (E. coli) | 25 - 50 µg/mL | A starting concentration of 50 µg/mL is commonly used. The optimal concentration should be 1.5x to 2x the MIC. |
| Yeast (S. cerevisiae) | 50 - 300 µg/mL | Must be determined empirically for each strain via a kill curve. |
| Plant Cells | 10 - 200 mg/L | Highly species- and explant-dependent. A kill curve is mandatory. For some monocots, higher concentrations may be needed. |
| Mammalian Cells | 50 - 1000 µg/mL | Data is sparse; a very broad range kill curve is essential. G418 is more commonly used and documented for mammalian selection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile microcentrifuge tubes for aliquoting
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 50 mg/mL solution, use 500 mg of powder for a final volume of 10 mL.
-
Add the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL), and gently vortex until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Determining the Optimal this compound Concentration (Kill Curve)
This is a critical step to identify the minimum concentration of this compound that is lethal to non-transformed cells.
Methodology for Mammalian Cells:
-
Seed non-transformed cells of the target cell line into the wells of a 96-well plate at an optimal density for growth and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in a complete culture medium. A broad range is recommended for the initial test (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/mL).
-
Remove the old medium from the wells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis) over a period of 7-14 days, replacing the medium with fresh bekanamycin-containing medium every 2-3 days.
-
The optimal concentration for selection is the lowest concentration that results in complete death of the non-transformed cells within the 7-14 day period. This can be confirmed with a cell viability assay (e.g., MTT or Trypan Blue).
Note: A similar principle applies to other cell types. For bacteria and yeast, plate cells on a series of agar plates with varying antibiotic concentrations and incubate until the minimum inhibitory concentration is clear. For plants, place explants on a series of selection media with different concentrations and monitor for growth inhibition and necrosis.
Protocol 3: Selection of Stably Transfected Mammalian Cells
This protocol outlines the general procedure for selecting mammalian cells that have been successfully transfected with a plasmid containing the nptII gene.
Methodology:
-
Transfect the target cells with the nptII-containing plasmid using your preferred method (e.g., lipofection, electroporation).
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.
-
After the recovery period, split the cells into a larger culture vessel (e.g., 10 cm dish) and replace the medium with a fresh complete medium containing the pre-determined optimal concentration of this compound.
-
Continue to incubate the cells, replacing the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.
-
Over the next 1-3 weeks, non-transfected cells will die off, while resistant cells will survive and begin to form distinct colonies.
-
Once colonies are visible and of a sufficient size, they can be isolated using cloning cylinders or by manual picking and expanded into individual clonal populations for further analysis.
Experimental Workflow Visualization
The overall process of selecting transformed cells using this compound follows a logical sequence of steps, from preparing the necessary reagents to isolating the desired resistant cells.
Caption: General experimental workflow for cell selection.
References
Application Notes and Protocols for Long-Term Storage and Stability of Bekanamycin Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, also known as Kanamycin B sulfate, is an aminoglycoside antibiotic widely used in research and clinical settings. It is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. The primary mechanism of action of bekanamycin involves its binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis, ultimately leading to cell death[1]. Given its importance, ensuring the stability and integrity of this compound solutions during long-term storage is critical for reliable and reproducible experimental results.
These application notes provide a comprehensive guide to the long-term storage and stability of this compound solutions. This document includes a summary of stability data, detailed protocols for solution preparation and stability testing, and visual diagrams to illustrate key processes.
Data Presentation: Stability of this compound Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including temperature, pH, and exposure to light. The following tables summarize the available quantitative data on the stability of these solutions under various storage conditions.
Table 1: Recommended Storage Conditions and Shelf-Life of this compound Aqueous Solutions
| Storage Temperature | Recommended Duration | Notes | Citations |
| 37°C | Approximately 5 days | Solutions are stable for short periods at this temperature. | [2] |
| 2-8°C (Refrigerated) | Weeks (for short-term storage) | This is a common condition for short-term storage of stock solutions. | [1] |
| -20°C (Frozen) | Up to 6 months | Recommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles. | [1] |
Table 2: Factors Influencing the Degradation of this compound in Solution
| Factor | Effect on Stability | Recommendations for Mitigation | Citations |
| High Temperature | Accelerates degradation through hydrolysis. | Store solutions at recommended refrigerated or frozen temperatures. Avoid autoclaving bekanamycin solutions as heat can cause degradation. | [2] |
| Non-optimal pH | Stability is pH-dependent. | Maintain the pH of the solution within a suitable range. | |
| Light Exposure | Can lead to photodegradation. | Store solutions in light-protected containers (e.g., amber vials) or wrapped in aluminum foil. | |
| Oxidation | Susceptible to oxidative degradation. | Prepare solutions with high-purity water and minimize exposure to air. | |
| Repeated Freeze-Thaw Cycles | Can reduce the efficacy of the antibiotic. | Aliquot stock solutions into smaller, single-use volumes before freezing. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 50 mg/mL this compound Stock Solution
This protocol details the steps for preparing a sterile stock solution of this compound for research applications.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.
-
Calculation: 10 mL * 50 mg/mL = 500 mg
-
-
Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder. Vortex or gently invert the tube until the powder is completely dissolved. The solution should be clear and colorless. Bring the final volume to 10 mL with sterile, ultrapure water.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. Note: Do not autoclave bekanamycin solutions, as heat can cause degradation.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can reduce the antibiotic's efficacy, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Clearly label each aliquot with the name of the solution ("this compound"), concentration (50 mg/mL), and the date of preparation. For long-term storage, store the aliquots at -20°C for up to 6 months. For short-term use, solutions can be stored at 2-8°C for several weeks.
Protocol 2: Forced Degradation Study (Stress Testing) of this compound Solution
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. This protocol outlines the conditions for stress testing of a this compound solution to induce degradation. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
1 mg/mL this compound stock solution in water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Hot air oven
-
UV light source (254 nm) and visible light source
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Mobile phase for HPLC analysis
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place this compound powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the heat-treated powder in water to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of Bekanamycin to UV light (254 nm) and visible light for 7 days.
-
Dilute the exposed solution to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products. The primary degradation of Bekanamycin involves the cleavage of its glycosidic bonds, leading to key degradation products such as 2-deoxystreptamine, nebramine, and paromamine.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Application Notes and Protocols: Preparation of Bekanamycin Sulfate Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, also known as Kanamycin B, is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2] Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death.[3] This potent bactericidal activity makes this compound a critical component in various research applications, particularly as a selective agent for bacteria transformed with plasmids conferring kanamycin resistance.
These application notes provide a comprehensive guide to calculating, preparing, and storing this compound working solutions to ensure experimental accuracy and reproducibility.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |
| Molecular Weight | 581.59 g/mol | |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | |
| Typical Working Concentration | 50 µg/mL (can range from 10-100 µg/mL) | |
| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) |
Experimental Protocols
I. Preparation of a this compound Stock Solution (50 mg/mL)
This protocol outlines the steps to prepare a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.
-
Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder. Vortex or mix gently until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, ultrapure water.
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter. Filter-sterilize the solution into a new sterile conical tube.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can reduce the antibiotic's efficacy, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term use.
II. Calculating the Dilution for a Working Solution
The most common formula for calculating dilutions from a stock solution is C₁V₁ = C₂V₂ , where:
-
C₁ is the concentration of the stock solution.
-
V₁ is the volume of the stock solution needed.
-
C₂ is the desired final concentration of the working solution.
-
V₂ is the final volume of the working solution.
Example Calculation:
To prepare 100 mL of LB agar with a final this compound concentration of 50 µg/mL using a 50 mg/mL stock solution:
-
Ensure Consistent Units:
-
C₁ = 50 mg/mL = 50,000 µg/mL
-
C₂ = 50 µg/mL
-
V₂ = 100 mL
-
-
Rearrange the formula to solve for V₁:
-
V₁ = (C₂ * V₂) / C₁
-
-
Plug in the values and calculate:
-
V₁ = (50 µg/mL * 100 mL) / 50,000 µg/mL
-
V₁ = 0.1 mL
-
Mandatory Visualizations
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Mechanism of action of this compound in bacteria.
References
Application of Bekanamycin in radiolabeling for infection detection.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin is an aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to bacterial cell death.[2][3][4] This specific interaction with bacterial ribosomes makes Bekanamycin a promising candidate for the development of a radiolabeled imaging agent to specifically detect and localize bacterial infections. By labeling Bekanamycin with a gamma-emitting radionuclide such as Technetium-99m (99mTc), it is possible to visualize the accumulation of the antibiotic at infection sites using Single Photon Emission Computed Tomography (SPECT). This application note provides detailed protocols for the radiolabeling of Bekanamycin with 99mTc and its preclinical evaluation for infection imaging.
Principle of the Method
The direct radiolabeling of Bekanamycin with 99mTc is achieved by reducing the pertechnetate ion (TcO4-) with a reducing agent, typically stannous chloride (SnCl2), in the presence of Bekanamycin. The reduced 99mTc then forms a stable complex with the electron-donating functional groups (amino and hydroxyl groups) present in the Bekanamycin molecule. The resulting radiolabeled Bekanamycin (99mTc-Bekanamycin) retains its ability to bind to bacterial ribosomes. When administered intravenously, 99mTc-Bekanamycin is expected to accumulate at sites of bacterial infection, allowing for their visualization with a gamma camera or SPECT scanner.
Data Presentation
Table 1: Biodistribution of 99mTc-Kanamycin in Normal Mice (% Injected Dose/Organ)
While specific biodistribution data for radiolabeled Bekanamycin is not yet available in published literature, the following table presents the biodistribution of the closely related aminoglycoside, 99mTc-Kanamycin, in normal mice at various time points post-injection. This data provides an expected baseline for the distribution of a radiolabeled aminoglycoside.
| Organ | 15 min | 30 min | 60 min | 120 min |
| Blood | 5.65 ± 0.40 | 2.60 ± 0.41 | 2.49 ± 0.20 | 1.59 ± 0.20 |
| Liver | 8.94 ± 2.65 | 8.93 ± 0.94 | 8.91 ± 1.07 | 6.31 ± 0.75 |
| Kidneys | 44.76 ± 9.31 | 41.92 ± 1.20 | 59.95 ± 2.99 | 48.43 ± 2.57 |
| Heart | 2.61 ± 0.02 | 1.22 ± 0.09 | 0.95 ± 0.00 | 0.55 ± 0.07 |
| Lung | 5.90 ± 0.18 | 2.21 ± 0.75 | 2.25 ± 0.04 | 1.06 ± 0.26 |
| Stomach | 2.93 ± 0.34 | 1.87 ± 0.04 | 1.27 ± 0.11 | 0.86 ± 0.25 |
| Spleen | 0.89 ± 0.10 | 0.35 ± 0.03 | 0.35 ± 0.03 | 0.20 ± 0.01 |
Data adapted from "Biological Evaluation of 99mTc-Kanamycin for Infection Imaging".[2] It is important to note that in infection models, a significantly higher accumulation of 99mTc-Kanamycin was observed at the site of S. aureus infection compared to normal tissue.
Experimental Protocols
Protocol 1: Radiolabeling of Bekanamycin with Technetium-99m (99mTc)
This protocol is based on the direct labeling method for the related aminoglycoside, Kanamycin.
Materials:
-
Bekanamycin sulfate
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Technetium-99m (99mTc) as sodium pertechnetate (Na99mTcO4) from a commercial generator
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Nitrogen gas (high purity)
-
Sterile, pyrogen-free vials
-
Whatman No. 1 chromatography paper
-
Acetone
-
Saline solution (0.9% NaCl)
-
pH meter or pH indicator strips
-
Gamma counter
Procedure:
-
Preparation of Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL in 0.1 N HCl).
-
Preparation of Bekanamycin Solution: Dissolve this compound in sterile water to a concentration of 10 mg/mL.
-
Radiolabeling Reaction: a. In a sterile, nitrogen-purged vial, add 5 mg of Bekanamycin (0.5 mL of the 10 mg/mL solution). b. Add 30 µg of SnCl2·2H2O (30 µL of a 1 mg/mL solution). c. Gently swirl the vial to mix. d. Adjust the pH of the solution to 9 using 0.1 N NaOH. e. Add 1-2 mCi of Na99mTcO4 in a small volume (e.g., 0.1-0.2 mL). f. Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control - Radiochemical Purity: a. Spot a small drop of the reaction mixture on a strip of Whatman No. 1 chromatography paper. b. Develop the chromatogram using acetone as the mobile phase. c. In this system, free pertechnetate (99mTcO4-) will move with the solvent front (Rf = 1), while 99mTc-Bekanamycin and any reduced/hydrolyzed 99mTc will remain at the origin (Rf = 0). d. Determine the distribution of radioactivity along the strip using a gamma counter. e. Calculate the radiochemical purity as: (Activity at origin / Total activity) x 100%. A radiochemical purity of >90% is generally considered acceptable.
Protocol 2: In Vivo SPECT/CT Imaging of Bacterial Infection in a Murine Model
Materials:
-
99mTc-Bekanamycin (prepared as in Protocol 1)
-
Animal model of infection (e.g., mice with a localized bacterial infection, such as Staphylococcus aureus, induced in the thigh muscle)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner for small animals
-
Saline solution (0.9% NaCl)
-
Insulin syringes
Procedure:
-
Animal Preparation: a. Anesthetize the infected mouse using isoflurane. b. Position the animal on the imaging bed of the SPECT/CT scanner.
-
Radiotracer Administration: a. Administer approximately 100 µCi of 99mTc-Bekanamycin in a volume of 0.1 mL via the tail vein.
-
SPECT/CT Imaging: a. Acquire SPECT images at various time points post-injection (e.g., 1, 4, and 24 hours). b. Typical SPECT acquisition parameters for mice include a high-resolution collimator, a 128x128 matrix, and a 20% energy window centered at 140 keV. c. Following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Image Analysis: a. Reconstruct the SPECT and CT images. b. Fuse the SPECT and CT images to localize the areas of radiotracer uptake. c. Draw regions of interest (ROIs) over the infected muscle, contralateral healthy muscle, and other organs of interest. d. Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g). e. Calculate the target-to-non-target (T/NT) ratio (e.g., infected muscle to healthy muscle).
Mandatory Visualizations
Caption: Mechanism of action of Bekanamycin in bacteria.
Caption: Workflow for radiolabeling Bekanamycin and in vivo imaging.
References
Application Notes and Protocols: Use of Bekanamycin Sulfate in Multidrug-Resistant Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, has historically been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). As a member of the kanamycin complex, bekanamycin exerts its bactericidal effect by inhibiting protein synthesis in Mycobacterium tuberculosis. These application notes provide a comprehensive overview of the use of this compound in MDR-TB research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. While newer agents are increasingly replacing aminoglycosides in clinical practice due to toxicity concerns and the availability of more effective oral medications, bekanamycin remains a relevant tool for in vitro and in vivo research studies aimed at understanding resistance mechanisms and evaluating novel therapeutic combinations.
Mechanism of Action
This compound is an aminoglycoside antibiotic that targets bacterial protein synthesis. Its mechanism of action involves irreversible binding to the 30S ribosomal subunit of the mycobacterial ribosome. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The consequence is the production of non-functional or truncated proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.
Quantitative Data: In Vitro Efficacy
The in vitro efficacy of this compound is determined by its minimum inhibitory concentration (MIC) against various strains of M. tuberculosis. While specific MIC50 and MIC90 data for this compound against large panels of MDR-TB isolates are limited in recent literature, data for the closely related kanamycin are often used as a surrogate. It is important to note that bekanamycin is also known as kanamycin B. The following table summarizes representative MIC values for kanamycin against MDR-TB strains from published studies. Researchers should establish their own quality control strains and MIC ranges for this compound in their specific laboratory settings.
| Drug | M. tuberculosis Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Kanamycin | 72 clinical isolates (including resistant strains) | ≤2.5 to >5.0 | Not Reported | Not Reported | |
| Kanamycin | 78 resistant clinical isolates | Not Reported | Not Reported | Not Reported | |
| Kanamycin | Drug-resistant isolates | 8 to >256 | Not Reported | Not Reported |
Note: The provided data is for kanamycin and should be considered indicative for this compound.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis isolates using the broth microdilution method.
Materials:
-
This compound powder
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
M. tuberculosis isolates cultured in 7H9 broth
-
McFarland standards (0.5)
-
Resazurin sodium salt solution (0.02% w/v in sterile water) or other suitable growth indicator
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water at a concentration of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plates to achieve a final concentration range (e.g., 64 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Grow M. tuberculosis isolates in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline or broth. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well as a positive growth control and a well with broth only as a negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is clearly visible in the positive control well.
-
MIC Determination: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).
In Vivo Efficacy Testing in a Murine Model of MDR-TB
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of chronic MDR-TB infection. Specific parameters such as the MDR-TB strain, drug dosage, and treatment duration should be optimized based on preliminary studies.
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used strains for tuberculosis research.
Infection Procedure:
-
Inoculum Preparation: Grow an MDR-TB clinical isolate to mid-log phase in 7H9 broth. Prepare a single-cell suspension and dilute it in sterile saline to the desired concentration for aerosol infection.
-
Aerosol Infection: Infect mice with a low-dose aerosol of the MDR-TB strain using a calibrated inhalation exposure system to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks post-infection before initiating treatment. This allows for the development of a chronic infection state.
Treatment Regimen:
-
Drug Preparation: Prepare this compound for subcutaneous injection by dissolving it in sterile saline. The dosage will need to be determined based on pharmacokinetic studies in mice, but a starting point could be extrapolated from human doses (e.g., 15 mg/kg).
-
Treatment Groups:
-
Vehicle control (subcutaneous saline)
-
This compound monotherapy
-
Positive control (a clinically relevant MDR-TB regimen)
-
Combination therapy (this compound with other anti-TB agents)
-
-
Drug Administration: Administer this compound subcutaneously once daily, five days a week, for a predetermined duration (e.g., 4 or 8 weeks).
Efficacy Evaluation:
-
Bacterial Load Determination: At specified time points during and after treatment, euthanize a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues in sterile saline, and plate serial dilutions on Middlebrook 7H11 agar plates supplemented with OADC.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of CFU to determine the bacterial load in the organs.
-
Data Analysis: Compare the mean log10 CFU counts between the treatment groups and the vehicle control group to determine the bactericidal or bacteriostatic activity of this compound.
Considerations and Limitations
-
Toxicity: Aminoglycosides, including bekanamycin, are associated with nephrotoxicity and ototoxicity. In vivo studies should include monitoring for signs of toxicity, such as weight loss and changes in behavior. Histopathological analysis of kidneys and auditory function tests may be warranted in longer-term studies.
-
Cross-Resistance: There is a high level of cross-resistance between kanamycin and amikacin, another aminoglycoside used in MDR-TB treatment. Resistance is often associated with mutations in the rrs gene.
-
Clinical Relevance: The use of injectable aminoglycosides for the treatment of MDR-TB has been declining in favor of all-oral regimens containing newer drugs like bedaquiline. Therefore, the primary utility of this compound in current research is likely as a tool for preclinical studies and for investigating mechanisms of resistance.
Conclusion
This compound remains a useful tool for researchers studying MDR-TB. The protocols and data presented in these application notes provide a foundation for conducting in vitro and in vivo experiments to evaluate the efficacy of this compound and to explore its potential in combination with other anti-tubercular agents. A thorough understanding of its mechanism of action and potential for toxicity is crucial for its appropriate use in a research setting.
Troubleshooting & Optimization
How to determine the minimum inhibitory concentration (MIC) of Bekanamycin sulfate.
Welcome to the technical support center for determining the Minimum Inhibitory Concentration (MIC) of Bekanamycin sulfate. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to ensure accurate and reproducible results in your antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the MIC of this compound?
A1: The recommended method is the broth microdilution method, following guidelines from standard-setting organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5] This method involves a serial dilution of this compound in a 96-well microtiter plate to determine the lowest concentration that inhibits the visible growth of a microorganism.
Q2: Which growth medium should I use for this compound MIC testing?
A2: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria with aminoglycosides like Bekanamycin. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can significantly affect the activity of aminoglycosides.
Q3: What are the appropriate quality control (QC) strains for this compound MIC testing?
A3: Standard QC strains recommended by CLSI and EUCAST should be used to monitor the accuracy and precision of your MIC testing. These typically include:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Staphylococcus aureus ATCC 29213
Q4: Are there established quality control MIC ranges for this compound?
Experimental Protocol: Broth Microdilution Method
This protocol outlines the steps for determining the MIC of this compound.
Materials
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Test bacterial isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Methodology
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution. The concentration should be at least 10 times the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the appropriate dilution of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic) and should contain 50 µL of CAMHB.
-
Well 12 will serve as the sterility control (no inoculum) and should contain 100 µL of CAMHB.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation
| Well Number | Bekanamycin Conc. (µg/mL) | Bacterial Growth (+/-) |
| 1 | 64 | - |
| 2 | 32 | - |
| 3 | 16 | - |
| 4 | 8 | - |
| 5 | 4 | + |
| 6 | 2 | + |
| 7 | 1 | + |
| 8 | 0.5 | + |
| 9 | 0.25 | + |
| 10 | 0.125 | + |
| 11 (Growth Control) | 0 | + |
| 12 (Sterility Control) | 0 | - |
| In this example, the MIC would be 16 µg/mL. |
Visualizing the Workflow
Troubleshooting Guide
This section addresses common issues encountered during MIC determination for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No growth in any wells, including the growth control. | 1. Inoculum viability issue. 2. Inactive growth medium. 3. Incubator malfunction. | 1. Use a fresh culture and ensure proper inoculum preparation. 2. Check the expiry date and storage conditions of the CAMHB. Use a new batch if necessary. 3. Verify the incubator temperature with a calibrated thermometer. |
| Growth in the sterility control well. | Contamination of the growth medium or plate. | Discard the results and repeat the assay with fresh, sterile materials. Ensure aseptic technique throughout the protocol. |
| MIC of the QC strain is out of the expected range. | 1. Incorrect inoculum density. 2. Improper antibiotic concentration. 3. Variation in media composition (cation concentration). 4. Incorrect incubation time or temperature. | 1. Re-standardize the inoculum to 0.5 McFarland. 2. Prepare a fresh stock solution of this compound and verify calculations. 3. Use a different lot of commercially prepared CAMHB or verify the cation concentration of in-house prepared media. 4. Ensure the incubator is functioning correctly and the incubation period is within the 16-20 hour window. |
| "Skipped" wells (growth at a higher concentration than a well with no growth). | 1. Pipetting error during serial dilution. 2. Cross-contamination between wells. 3. Presence of a resistant subpopulation. | 1. Review and practice pipetting technique. 2. Use fresh pipette tips for each transfer. 3. Re-streak the culture from the well with growth to check for purity and repeat the assay. |
| Hazy or faint growth at the MIC endpoint. | Subjective interpretation of "visible growth". | Read the plates against a dark, non-reflective background with a consistent light source. Compare to the growth and sterility controls. For some drug-bug combinations, trailing endpoints can occur; consult CLSI/EUCAST guidelines for specific interpretation rules. |
Troubleshooting Logic
References
Troubleshooting Bekanamycin sulfate solubility issues in water.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of bekanamycin sulfate in water.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other solvents?
This compound is highly soluble in water.[1] Some sources state a solubility of up to 100 mg/mL in water, which may require ultrasonication to achieve. It is practically insoluble in organic solvents such as ethanol, acetone, chloroform, ether, and ethyl acetate.[1][2] Some sources also indicate it is insoluble or only slightly soluble in DMSO.[1][3]
Q2: What should a properly dissolved this compound solution look like?
A correctly prepared aqueous solution of this compound should be clear and colorless.
Q3: How stable is this compound in an aqueous solution?
Aqueous stock solutions of this compound are stable for about 5 days at 37°C and for longer periods when stored at 2-8°C. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the typical pH of a this compound solution?
A 1% solution of this compound in water will have a pH ranging from 6.5 to 8.5.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in water, even though it is reported to be highly soluble. What could be the issue?
Several factors could be contributing to this issue:
-
Concentration: You might be attempting to prepare a solution that is above the solubility limit of this compound.
-
Temperature: While this compound is readily soluble at room temperature, gentle warming can aid in dissolving higher concentrations.
-
pH of the water: The pH of your water source could be outside the optimal dissolution range. This compound solutions typically have a pH between 6.5 and 8.5.
-
Purity of the powder: Impurities in the this compound powder could be affecting its solubility.
Q2: I've managed to dissolve the this compound, but the solution appears hazy or cloudy. What should I do?
Cloudiness in the solution can be due to a few reasons:
-
Incomplete Dissolution: The powder may not be fully dissolved. Try vortexing the solution for a longer period or using a sonicator bath for 5-10 minutes until the solution is clear.
-
Contamination: The haziness might be due to microbial contamination if the water or glassware used was not sterile. It is recommended to filter-sterilize the solution using a 0.22 µm syringe filter for sterile applications.
Q3: Can I use solvents other than water to dissolve this compound?
Water is the recommended solvent for preparing solutions of this compound. It is practically insoluble in most organic solvents.
Data Presentation
Table 1: Solubility and Properties of this compound
| Property | Value | References |
| Solubility in Water | Highly soluble; up to 100 mg/mL | |
| Solubility in Organic Solvents | Practically insoluble in ethanol, acetone, chloroform, ether, ethyl acetate | |
| Solubility in DMSO | Insoluble or slightly soluble | |
| Appearance of Aqueous Solution | Clear and colorless | |
| pH of 1% Aqueous Solution | 6.5 - 8.5 |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | References |
| 37°C | Approximately 5 days | |
| 2-8°C | Weeks (short-term) | |
| -20°C | Up to 1 month (long-term) | |
| -80°C | Up to 6 months (long-term) |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated balance. For a 1 mL stock solution of 50 mg/mL, weigh 50 mg of the powder.
-
Aseptically transfer the powder to a sterile conical tube or vial.
-
Add the required volume of sterile water to the tube. For a 50 mg/mL solution, add 1 mL of water for every 50 mg of powder.
-
Close the tube tightly and vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
If the powder does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes, or until the solution becomes clear.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Mechanisms of Bacterial Resistance to Bekanamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving bacterial resistance to bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, leading to mRNA misreading and the production of non-functional proteins, which ultimately results in bacterial cell death.[1]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Bacteria have evolved several mechanisms to resist the effects of this compound. The three main mechanisms are:
-
Enzymatic Modification: Bacteria may produce enzymes that chemically modify the bekanamycin molecule, preventing it from binding to its ribosomal target.[2][3][4][5]
-
Target Site Alteration: Mutations in the bacterial ribosome, specifically in the 16S rRNA gene, can alter the binding site of bekanamycin, reducing its efficacy.
-
Efflux Pumps: Some bacteria possess membrane proteins that actively pump bekanamycin out of the cell, preventing it from reaching a high enough concentration to be effective.
A fourth, less common mechanism is reduced permeability , where changes in the bacterial cell wall decrease the uptake of the antibiotic.
Q3: My bacterial strain is showing unexpected resistance to bekanamycin. What could be the cause?
Unexpected resistance could be due to several factors:
-
Contamination: Your culture might be contaminated with a resistant bacterial strain.
-
Spontaneous Mutation: Bacteria can develop spontaneous mutations in the 16S rRNA gene, leading to resistance.
-
Plasmid Acquisition: The strain may have acquired a plasmid carrying genes that encode for aminoglycoside-modifying enzymes.
It is recommended to re-streak your culture from the original stock to ensure purity and consider sequencing the 16S rRNA gene to check for mutations.
Q4: Are there ways to overcome bekanamycin resistance in the lab?
Yes, several strategies can be explored:
-
Combination Therapy: Using bekanamycin in conjunction with other antibiotics, such as beta-lactams, may have a synergistic effect.
-
Efflux Pump Inhibitors (EPIs): These molecules can block the efflux pumps, restoring bekanamycin's effectiveness.
-
Aminoglycoside-Modifying Enzyme (AME) Inhibitors: Co-administration of AME inhibitors can prevent the inactivation of bekanamycin.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Problem: You are observing significant variability in bekanamycin MIC values for the same bacterial strain across different experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Variability | Standardize the inoculum preparation. Ensure the turbidity of the bacterial suspension consistently matches a 0.5 McFarland standard. |
| Inaccurate Bekanamycin Concentration | Prepare a fresh stock solution of this compound for each experiment. Verify the potency of the bekanamycin powder. |
| Variation in Growth Media | Use the same batch of Mueller-Hinton broth or agar for all experiments. Be aware that cation concentrations in the media can affect aminoglycoside activity. |
| Inconsistent Incubation Conditions | Ensure consistent incubation time, temperature, and atmospheric conditions for all experiments. |
Issue 2: Failure to Confirm the Resistance Mechanism
Problem: You suspect a specific resistance mechanism (e.g., enzymatic modification) but your experimental results are inconclusive.
| Suspected Mechanism | Troubleshooting Step |
| Enzymatic Modification | Phenotypic Assay: If using a substrate profile analysis, ensure you are testing a panel of different aminoglycosides to observe the specific resistance pattern. Genotypic Assay: If using PCR to detect AME genes, verify your primer sequences and PCR conditions. Consider that novel, uncharacterized enzymes may be present. |
| Target Site Alteration | Sequencing: When sequencing the 16S rRNA gene, ensure you are analyzing the correct region where resistance mutations are commonly found (e.g., the A-site). Compare your sequence to a susceptible wild-type strain. |
| Efflux Pumps | Efflux Assay: In an ethidium bromide accumulation assay, ensure the concentration of the efflux pump inhibitor (like CCCP) is optimal for your bacterial strain. Overexpression of efflux pumps can be subtle, so include appropriate positive and negative controls. |
Quantitative Data Summary
The following table provides representative Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) values for the related aminoglycoside, kanamycin, against E. coli. These values illustrate the concentrations at which susceptible strains are inhibited and at which the selection of resistant mutants is prevented.
| Strain | Growth Medium | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |
| E. coli K12 (DNA repair proficient) | L2 Agar | 8 - 16 | 64 - 128 | 4 |
| E. coli K12 (DNA repair proficient) | NA Agar | 2 - 4 | 4 - 8 | 4 |
| Data adapted from a study on kanamycin resistance in E. coli K12 strains. |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bekanamycin Stock Solution: Dissolve this compound in sterile water to a concentration of 10 mg/mL and filter-sterilize.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the adjusted bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of bekanamycin that completely inhibits visible bacterial growth.
PCR-Based Detection of Aminoglycoside-Modifying Enzyme (AME) Genes
This protocol provides a general framework for detecting the presence of genes encoding AMEs.
Materials:
-
Bacterial genomic DNA extract
-
Primers specific for AME genes (e.g., aac(6')-Ib, ant(3'')-Ia, aph(3')-Ia)
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial strain of interest.
-
PCR Amplification: Set up a PCR reaction using primers designed to amplify specific AME genes. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Agarose Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the AME gene.
Sequencing of the 16S rRNA Gene for Mutation Analysis
This protocol is for identifying mutations in the 16S rRNA gene that may confer resistance to bekanamycin.
Materials:
-
Bacterial genomic DNA extract
-
Primers flanking the target region of the 16S rRNA gene
-
PCR master mix
-
Thermocycler
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the resistant bacterial strain.
-
PCR Amplification: Amplify the target region of the 16S rRNA gene using appropriate primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the 16S rRNA gene sequence from a susceptible reference strain to identify any mutations.
Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay qualitatively assesses efflux pump activity by measuring the accumulation of a fluorescent substrate, ethidium bromide.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (an efflux pump inhibitor)
-
96-well black microtiter plate
-
Fluorometer
Procedure:
-
Cell Preparation: Centrifuge the bacterial culture, wash the cells with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well plate, add the bacterial suspension to wells with and without the efflux pump inhibitor CCCP.
-
EtBr Addition: Add EtBr to all wells at a final concentration that allows for a detectable fluorescent signal.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorometer.
-
Data Analysis: Compare the fluorescence levels in the wells with and without the inhibitor. A significantly higher fluorescence in the presence of the inhibitor suggests active efflux of EtBr by the bacteria.
Visualizations
Caption: Overview of bekanamycin resistance mechanisms.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Troubleshooting logic for unexpected resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The kinetic mechanism of kanamycin acetyltransferase derived from the use of alternative antibiotics and coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for the identification of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient kinetics of aminoglycoside phosphotransferase(3′)-IIIa reveals a potential drug target in the antibiotic resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bekanamycin Sulfate Concentration for E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bekanamycin sulfate concentration for different E. coli strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a selection agent?
This compound, also known as Kanamycin B, is an aminoglycoside antibiotic. It works by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis in two main ways: it causes the misreading of mRNA and inhibits the translocation of the ribosome along the mRNA.[1][2] This ultimately leads to the production of nonfunctional proteins and bacterial cell death.[1] In molecular biology, plasmids are often engineered to carry a resistance gene, such as the neomycin phosphotransferase II (nptII or kanR), which inactivates Bekanamycin through phosphorylation. This allows for the selective growth of only the E. coli cells that have been successfully transformed with the plasmid.
Q2: What is a typical starting concentration of this compound for E. coli selection?
A commonly recommended starting concentration for this compound is 50 µg/mL for plasmid selection in E. coli.[1] However, it is crucial to note that the optimal concentration can vary significantly depending on several factors. Therefore, empirical determination of the optimal concentration for your specific experimental setup is highly recommended.[1]
Q3: What factors can influence the required concentration of this compound?
Several factors can affect the ideal concentration of this compound for your experiments:
-
E. coli Strain: Different strains of E. coli (e.g., DH5α, BL21, TOP10) can have varying levels of intrinsic susceptibility to Bekanamycin.
-
Plasmid Copy Number: Plasmids with a high copy number may require a higher concentration of the antibiotic to maintain selective pressure compared to low-copy-number plasmids.
-
Promoter Strength of the Resistance Gene: A strong promoter driving the expression of the resistance gene will lead to higher levels of the inactivating enzyme, potentially necessitating a higher concentration of Bekanamycin.
-
Culture Medium and Conditions: The composition of the growth medium, as well as incubation time and temperature, can influence the stability of the antibiotic and the growth rate of the bacteria. Prolonged incubation periods (over 16 hours) may lead to the degradation of the antibiotic and the emergence of satellite colonies.
-
Toxicity of the Inserted Gene: If the gene inserted into the plasmid expresses a protein that is toxic to the host cell, it can slow down cell growth. In such cases, a lower concentration of Bekanamycin might be necessary to reduce the metabolic burden on the cells.
Q4: Can increasing the this compound concentration lead to a higher plasmid yield?
Some studies suggest that using a higher concentration of kanamycin (a related antibiotic) can act as a stress factor, potentially leading to increased plasmid DNA production in certain host strains and culture conditions, such as fed-batch cultures. However, excessively high concentrations can also inhibit the growth of the recombinant strains, which could ultimately reduce the overall yield. This approach should be carefully evaluated and optimized for each specific system.
Data Presentation
The optimal concentration of this compound is strain and plasmid-dependent. The following table provides a summary of commonly used concentrations and the Minimum Inhibitory Concentrations (MICs) found in the literature for various E. coli strains. It is strongly recommended to experimentally determine the MIC for your specific strain and plasmid combination.
| E. coli Strain | Recommended Working Concentration (µg/mL) | Reported MIC (µg/mL) | Notes |
| General Use | 50 | Varies | A general starting point; optimization is crucial. |
| DH5α | 25 - 50 | Not specified | Can be sensitive; start with a lower concentration in the recommended range. |
| BL21 | 15 - 50 | Not specified | Often used for protein expression; consider potential toxicity of the expressed protein. |
| K-12 Strains | Not specified | 2 - 16 | MIC can be significantly influenced by the composition of the growth medium. |
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of your untransformed E. coli host strain. The optimal working concentration for plasmid selection is typically 1.5 to 2 times the MIC.
Materials:
-
Untransformed E. coli host strain
-
Luria-Bertani (LB) agar and LB broth
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile petri dishes
-
Spectrophotometer
-
Sterile tubes for dilution
Methodology:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare Bekanamycin Agar Plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL. Ensure the agar has cooled to approximately 50°C before adding the antibiotic to prevent degradation.
-
Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates. Ensure the liquid is fully absorbed before inverting the plates.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC: Examine the plates and identify the lowest concentration of this compound at which there is no visible bacterial growth. This concentration is the MIC.
-
Select the Working Concentration: The optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x the MIC) to ensure stringent selection.
Troubleshooting Guide
This section addresses common issues encountered when using this compound for selection in E. coli.
| Problem | Possible Cause | Solution |
| No colonies after transformation | This compound concentration is too high. | Verify the calculations for your stock solution and the final concentration in your plates. Perform an MIC assay (see protocol above) to determine the optimal concentration for your specific E. coli strain. |
| Inefficient transformation. | Review your transformation protocol. Ensure your competent cells are of high efficiency and the heat shock or electroporation step is performed correctly. Include a positive control (e.g., a well-characterized plasmid) to verify transformation efficiency. | |
| Defective plasmid. | Confirm the integrity of your plasmid DNA and ensure it contains the correct Bekanamycin resistance gene. | |
| Growth of untransformed cells (negative control plate shows growth) | This compound concentration is too low. | Increase the concentration of this compound in your plates. An MIC assay will help you determine a more effective concentration. |
| Inactive this compound. | This compound solutions can lose activity if not stored properly. Prepare fresh stock solutions and store them at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| Contamination of E. coli stock. | Streak your E. coli stock on a non-selective plate to check for purity and the presence of any contaminating organisms that may be intrinsically resistant. | |
| Small colonies or slow growth | Toxicity of the expressed protein. | If your plasmid expresses a foreign protein, it may be toxic to the E. coli host, leading to slower growth. Try incubating your plates at a lower temperature (e.g., 30°C) or using a lower concentration of this compound. |
| Suboptimal growth conditions. | Ensure your incubator temperature is correct and that your growth medium is properly prepared. | |
| Satellite colonies (small colonies surrounding a larger colony) | This compound has degraded. | This often occurs after prolonged incubation. The enzyme produced by the resistant colony can diffuse into the surrounding medium and inactivate the antibiotic, allowing non-resistant cells to grow. Pick a well-isolated colony and re-streak on a fresh plate with the appropriate this compound concentration. Avoid incubating plates for longer than 20 hours. |
Visualizations
References
Bekanamycin sulfate degradation in culture media and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Bekanamycin Sulfate in culture media and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic. Its mechanism of action involves binding to the 30S subunit of bacterial ribosomes, which disrupts protein synthesis in susceptible bacteria.[1] This interference leads to misreading of mRNA and ultimately results in bacterial cell death.[1]
Q2: What are the primary factors that contribute to the degradation of this compound in culture media?
This compound degradation in liquid culture media is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of bekanamycin.[2]
-
pH: Bekanamycin is more stable in neutral to slightly alkaline conditions. Acidic environments can lead to reduced activity and potentially promote degradation.[1][3]
-
Light Exposure: Prolonged exposure to light can contribute to the degradation of bekanamycin solutions.
-
Presence of Reactive Components: While not extensively documented for bekanamycin specifically, components in complex culture media could potentially interact with and degrade the antibiotic over time.
Q3: How can I prevent or minimize the degradation of this compound in my experiments?
To maintain the potency of this compound in your culture media, consider the following preventative measures:
-
Proper Storage of Stock Solutions: Store this compound stock solutions at 2-8°C for short-term use and in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of bekanamycin in your culture medium immediately before use.
-
Control pH of the Culture Medium: The optimal pH range for bekanamycin activity is neutral to slightly alkaline (pH 7.0-8.0). If your cell culture conditions tend to become acidic, consider using a buffered medium or monitoring and adjusting the pH.
-
Protect from Light: Store stock solutions and prepared media containing bekanamycin in the dark or in amber containers to protect them from light-induced degradation.
-
Aseptic Technique: Always use sterile techniques when preparing and handling bekanamycin solutions to prevent microbial contamination which could also contribute to changes in the culture environment and antibiotic stability.
Q4: What are the known degradation products of Bekanamycin?
Forced degradation studies on the closely related Kanamycin B have shown that degradation can occur through hydrolysis, leading to the cleavage of its glycosidic bonds. The major degradation products identified include 2-deoxystreptamine and nebramine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of selective pressure in culture (e.g., appearance of non-resistant colonies) | Degradation of this compound in the culture medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Optimize Media Preparation: Add bekanamycin to the culture medium just before use. Avoid storing supplemented media for extended periods. 3. Check Culture pH: Monitor the pH of your culture. If it becomes acidic, consider using a more robustly buffered medium. 4. Protect from Light: Ensure that the culture plates/flasks are protected from direct light exposure during incubation. |
| Inconsistent experimental results between batches of media | Variability in the preparation of bekanamycin-supplemented media or degradation during storage. | 1. Standardize Protocol: Ensure a consistent protocol for the preparation of bekanamycin stock and working solutions. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize handling and potential contamination or degradation of the main stock. 3. Use Freshly Prepared Media: Avoid using media that has been supplemented with bekanamycin and stored for a long duration. |
| Precipitation observed in bekanamycin stock or working solutions | The pH of the solvent is outside the optimal range for solubility, or the concentration exceeds the solubility limit. | 1. Use Appropriate Solvent: Prepare stock solutions in sterile, purified water. The pH of a 1% kanamycin sulfate solution in water is typically between 6.5 and 8.5. 2. Check Concentration: Do not exceed the recommended stock solution concentration. |
Quantitative Data on Stability
Specific quantitative data on the degradation of this compound in common cell culture media is limited. However, studies on the closely related aminoglycoside, kanamycin, provide valuable insights into its stability.
Table 1: Stability of Kanamycin Sulfate in Aqueous Solution
| Condition | Stability | Reference |
| 37°C in aqueous solution | Stable for approximately 5 days | |
| 72°C, pH 7.3 in minimal medium | No detectable loss of activity | |
| 72°C, pH 5.0 in minimal medium | Becomes more labile (less stable) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, purified water (e.g., cell culture grade water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water to the desired stock concentration (e.g., 50 mg/mL).
-
Gently vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Culture Medium using HPLC
This protocol provides a general workflow for assessing the stability of this compound in a specific culture medium.
Materials:
-
Bekanamycin-supplemented culture medium (prepared fresh)
-
Incubator set to the desired temperature (e.g., 37°C)
-
Sterile, conical tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (composition will depend on the specific HPLC method)
-
This compound standard of known concentration
Procedure:
-
Sample Preparation:
-
Prepare a batch of the desired culture medium (e.g., DMEM + 10% FBS) supplemented with a known concentration of this compound.
-
Dispense the medium into sterile tubes. One tube will be your "time zero" sample.
-
Incubate the remaining tubes at 37°C.
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove one tube from the incubator.
-
Store the samples at -80°C until all time points have been collected.
-
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step if the medium contains serum. A common method is to add a cold solvent like acetonitrile or methanol, vortex, centrifuge, and then analyze the supernatant.
-
Prepare a standard curve using known concentrations of this compound.
-
Inject the prepared samples and standards onto the HPLC system.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: this compound Degradation Pathway.
Caption: Workflow to Prevent Bekanamycin Degradation.
References
Technical Support Center: Potential Cytotoxicity of Bekanamycin Sulfate in Mammalian Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues related to the cytotoxicity of Bekanamycin sulfate in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: While this compound's primary antibacterial action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria, its cytotoxic effects in mammalian cells are multifactorial and less direct.[1] The primary driver is believed to be the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[2] This increase in ROS can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential, and subsequently trigger apoptotic pathways.[2]
Q2: What are the common signs of this compound cytotoxicity in cell culture?
A2: Observable signs of cytotoxicity can vary depending on the cell line, concentration of this compound, and duration of exposure. Common indicators include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to untreated controls.[2]
-
Morphological changes: Cells may appear rounded, shrunken, and detached from the culture surface.[2] Membrane blebbing may also be observed.
-
Increased apoptosis: A higher percentage of cells undergoing programmed cell death, which can be quantified using assays like Annexin V staining.
-
Decreased metabolic activity: Reduced signal in metabolic assays such as the MTT or XTT assay.
Q3: At what concentration is this compound cytotoxic to mammalian cells?
A3: The cytotoxic concentration of this compound is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment (kill curve) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published data on the IC50 of this compound is limited; however, one study reported an IC50 of 139.6 µM for NIH3T3 cells and > 500 µg/mL for HEK293 cells after 24 hours of treatment as determined by an MTT assay. For comparison, the related aminoglycoside kanamycin has shown significant decreases in cell viability at concentrations of 0.6 mmol/L and 6.0 mmol/L in normal human melanocytes after 24 hours.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: The reversibility of cytotoxicity is contingent on the extent of cellular damage and the duration of exposure. For short-term exposures with minimal damage, cells may recover after the removal of this compound. However, prolonged exposure that leads to significant mitochondrial damage and the activation of apoptotic pathways is generally considered irreversible.
Q5: Are there any known methods to mitigate the cytotoxicity of this compound in cell culture?
A5: Yes, co-treatment with antioxidants can help reduce this compound-induced cytotoxicity. N-acetyl-L-cysteine (NAC), a common antioxidant, has been shown to reduce ROS levels and restore mitochondrial membrane potential in cells treated with bactericidal antibiotics. Additionally, since iron can contribute to ROS generation, iron chelators may also offer a protective effect.
Data Presentation
Table 1: Reported IC50 Values for this compound and a Related Aminoglycoside
| Compound | Cell Line | Exposure Time | Assay | IC50 Value |
| Bekanamycin (Kanamycin B) | NIH3T3 | 24 hours | MTT | 139.6 µM |
| Kanamycin | HEK293 | 24 hours | MTT | > 500 µg/mL |
| Kanamycin | Normal Human Melanocytes | 24 hours | Not specified | Significant decrease in viability at 0.6 mmol/L and 6.0 mmol/L |
Note: The provided values are for reference only. It is imperative to empirically determine the IC50 of this compound for your specific mammalian cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the diluted this compound solutions to the respective wells. Include untreated cells as a negative control and a blank with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay measures the intracellular generation of ROS.
Materials:
-
This compound-treated and untreated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with this compound as desired. Include a positive control (e.g., H2O2) and an untreated control.
-
Wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity immediately using a fluorescence microscope or flow cytometer (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Mandatory Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay (e.g., MTT) | 1. Bacterial or yeast contamination.2. High concentration of phenol red or serum in the media.3. Incomplete solubilization of formazan crystals. | 1. Regularly check cultures for contamination and maintain aseptic technique.2. Use phenol red-free media for the assay. Reduce serum concentration if feasible.3. Ensure complete solubilization by thorough mixing and adequate incubation time. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding.2. Pipetting errors when adding this compound or assay reagents.3. "Edge effect" in 96-well plates due to evaporation. | 1. Ensure a homogeneous single-cell suspension before seeding.2. Use calibrated pipettes and maintain a consistent pipetting technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No cytotoxicity observed at expected concentrations | 1. Incorrect calculation of stock solution concentration.2. Degraded this compound stock solution.3. Cell line may be resistant to this compound. | 1. Double-check all calculations and dilutions.2. Prepare fresh stock solutions and store them properly at -20°C in aliquots to avoid repeated freeze-thaw cycles.3. Perform a wider range of dilutions in your dose-response experiment to confirm the IC50. |
| All cells, including controls, are dying | 1. This compound concentration is too high.2. Contamination of cell culture.3. Issues with culture medium or supplements. | 1. Perform a kill curve to determine the optimal concentration range for your cell line.2. Check for contamination and discard affected cultures.3. Use fresh, pre-tested medium and supplements. |
References
How to avoid contamination when preparing Bekanamycin stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of sterile Bekanamycin stock solutions, focusing on preventing contamination and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Bekanamycin sulfate?
A1: Sterile, ultrapure water is the recommended solvent for dissolving this compound powder.[1] Some protocols also mention the use of sterile deionized or distilled water.[2]
Q2: Can I autoclave my Bekanamycin stock solution to sterilize it?
A2: No, you should not autoclave Bekanamycin solutions. The heat can cause degradation of the antibiotic, reducing its efficacy.[1] The recommended method for sterilization is filtration through a 0.22 µm syringe filter.[1][2]
Q3: What are the optimal storage conditions for a Bekanamycin stock solution?
A3: For long-term storage (up to 6 months), it is recommended to store aliquots of the sterile stock solution at -20°C. For short-term storage (a few weeks), 2-8°C is acceptable. It is crucial to aliquot the solution to avoid repeated freeze-thaw cycles, which can decrease the antibiotic's potency.
Q4: What is a typical stock concentration and working concentration for Bekanamycin?
A4: Recommended stock solution concentrations range from 10 mg/mL to 100 mg/mL. A commonly used stock concentration is 50 mg/mL. The typical working concentration in bacterial culture media is 50 µg/mL.
Q5: My Bekanamycin solution appears cloudy. What should I do?
A5: Cloudiness or precipitation in your Bekanamycin solution could indicate improper storage conditions, such as exposure to high temperatures or light. It is best to discard the solution and prepare a fresh one to ensure its effectiveness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Contamination of stock solution (e.g., bacterial or fungal growth) | 1. Non-sterile equipment or reagents.2. Improper aseptic technique during preparation. | 1. Ensure all materials (tubes, water, filter, etc.) are sterile.2. Work in a laminar flow hood or biosafety cabinet.3. Use proper aseptic techniques, such as wearing gloves and wiping surfaces with 70% ethanol. |
| Loss of antibiotic potency | 1. Repeated freeze-thaw cycles.2. Improper storage temperature.3. Degradation due to heat (e.g., autoclaving). | 1. Aliquot the stock solution into single-use volumes before freezing.2. Store aliquots at -20°C for long-term storage.3. Always filter-sterilize; do not autoclave. |
| Precipitation or cloudiness in the solution | 1. Improper storage conditions (e.g., high temperature, light exposure).2. Incorrect solvent or pH. | 1. Store solutions protected from light at the recommended temperature.2. Ensure the Bekanamycin powder is fully dissolved in sterile, ultrapure water. |
| Inconsistent experimental results | 1. Inaccurate concentration of the stock solution.2. Degradation of the antibiotic. | 1. Carefully weigh the Bekanamycin powder and measure the solvent volume.2. Prepare fresh stock solutions regularly and store them properly. |
Quantitative Data Summary
For ease of reference, the key quantitative data for preparing and using this compound solutions are summarized below.
| Parameter | Recommended Value | Notes |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | A common concentration is 50 mg/mL. |
| Typical Working Concentration | 50 µg/mL | Can range from 10-100 µg/mL depending on the application. |
| Sterilization Method | 0.22 µm syringe filter | Do not autoclave. |
| Long-Term Storage (Aliquots) | -20°C (up to 6 months) | Avoid repeated freeze-thaw cycles. |
| Short-Term Storage (Aliquots) | 2-8°C (for several weeks) |
Detailed Experimental Protocol: Preparation of a Sterile 50 mg/mL Bekanamycin Stock Solution
This protocol outlines the steps to prepare 10 mL of a sterile 50 mg/mL this compound stock solution.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder (10 mL * 50 mg/mL = 500 mg).
-
Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving:
-
Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder.
-
Vortex or gently invert the tube until the powder is completely dissolved. The solution should be clear and colorless.
-
Bring the final volume to 10 mL with sterile, ultrapure water.
-
-
Sterilization:
-
Draw the this compound solution into a sterile 10 mL syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Workflow for Sterile Bekanamycin Stock Solution Preparation
Caption: Workflow for preparing sterile Bekanamycin stock solution.
References
Technical Support Center: Spontaneous Mutation Rates for Bekanamycin Resistance in Bacteria
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the determination of spontaneous mutation rates for bekanamycin resistance in bacteria.
Data on Spontaneous Mutation Rates for Kanamycin/Bekanamycin Resistance
The following table summarizes spontaneous mutation rates for resistance to kanamycin, a closely related aminoglycoside to bekanamycin, in various bacterial species. These values can serve as a valuable reference for expected mutation rates in your experiments.
| Bacterial Species | Antibiotic | Mutation Rate (per cell division) | Comments |
| Escherichia coli K12 | Kanamycin | 2 x 10⁻⁷ to 7 x 10⁻⁷ | On modified Luria agar (L2) plates. Rates can be over 100-fold lower on nutrient agar (NA) plates.[1] |
| Salmonella enterica | Kanamycin | Approximately 2.4 x 10⁻⁹ | For mutational reversion of nonsense mutations in the kan gene.[2] |
| Staphylococcus aureus | Linezolid (as a proxy) | 1.1 x 10⁻¹⁰ to 1.9 x 10⁻¹⁰ | Specific data for kanamycin is limited, but this provides a general mutation frequency for antibiotic resistance in this species.[3] |
| Enterococcus faecalis | Rifampin (as a proxy) | 6.3 x 10⁻⁹ to 7.5 x 10⁻⁹ | A hypermutator strain showed a rate over 100-fold higher.[4] |
Note: Spontaneous mutation rates can be influenced by various factors, including the specific bacterial strain, growth medium composition, and the concentration of the selective antibiotic.[1]
Experimental Protocols
Determining Spontaneous Mutation Rate using the Luria-Delbrück Fluctuation Test
The Luria-Delbrück fluctuation test is a common method to determine the rate of spontaneous mutations.
Principle: This test distinguishes between mutations that arise spontaneously and randomly in a population before selection pressure is applied, and mutations that are induced by the selective agent. If mutations are spontaneous, the number of resistant colonies will fluctuate greatly ("fluctuate") across different independent cultures.
Methodology:
-
Preparation of Independent Cultures:
-
Start multiple (e.g., 10-20) small, parallel cultures from a very small inoculum (e.g., 10³ cells) of a bekanamycin-susceptible bacterial strain.
-
Incubate the cultures in a non-selective liquid medium until they reach saturation.
-
-
Plating on Selective and Non-Selective Media:
-
Plate the entire volume of each parallel culture onto separate agar plates containing a selective concentration of bekanamycin (typically 2-4 times the Minimum Inhibitory Concentration, MIC).
-
To determine the total viable cell count, plate serial dilutions of a few of the parallel cultures onto non-selective agar plates.
-
-
Incubation and Colony Counting:
-
Incubate all plates until colonies are visible.
-
Count the number of resistant colonies on each selective plate and the total number of colonies on the non-selective plates.
-
-
Calculation of Mutation Rate:
-
The mutation rate can be calculated using various methods, such as the p₀ method (based on the proportion of cultures with no resistant colonies) or the median method.
-
p₀ Method Formula: μ = -ln(p₀) / Nt
-
Where:
-
μ = mutation rate
-
p₀ = proportion of cultures with zero resistant colonies
-
Nt = total number of viable cells per culture
-
-
-
Visualizing Experimental Workflow and Resistance Mechanisms
Experimental Workflow: Luria-Delbrück Fluctuation Test
Caption: Luria-Delbrück Fluctuation Test Workflow.
Mechanisms of Bekanamycin Resistance
Bekanamycin resistance in bacteria primarily occurs through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the cell.
Caption: Overview of Bekanamycin Resistance Mechanisms.
Signaling Pathway: Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target.
Caption: Efflux Pump-Mediated Bekanamycin Resistance.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments to determine bekanamycin resistance mutation rates.
Q1: Why am I not getting any resistant colonies on my selective plates?
A1: There are several potential reasons for a lack of resistant mutants:
-
Low Mutation Rate: The spontaneous mutation rate for bekanamycin resistance in your bacterial strain may be very low. Consider increasing the final population size (Nt) by using a larger culture volume or a richer medium to increase the probability of a mutation event occurring.
-
Antibiotic Concentration Too High: The selective concentration of bekanamycin may be too high, inhibiting the growth of even true mutants. Verify the MIC of your strain and use a selective concentration that is typically 2-4 times the MIC.
-
Small Inoculum Size: While a small initial inoculum is necessary for the fluctuation test, an extremely low number of cells may not allow for a sufficient number of cell divisions for mutations to arise. Ensure your initial inoculum is small but viable.
-
Plating Error: Ensure that the entire culture volume is plated and evenly spread to allow for the recovery of all potential mutants.
Q2: The number of resistant colonies varies dramatically between my replicate plates. Is this normal?
A2: Yes, high variability, or "fluctuation," in the number of resistant colonies across independent cultures is the expected outcome of a Luria-Delbrück fluctuation test. This indicates that mutations are arising spontaneously and randomly at different time points during the growth of the cultures. A culture where a mutation occurs early will have a "jackpot" of many resistant colonies, while a culture with a late-occurring mutation will have very few.
Q3: My calculated mutation rate seems too high/low compared to published values. What could be the cause?
A3: Discrepancies in mutation rates can arise from several factors:
-
Different Bacterial Strain: Mutation rates are strain-dependent. Even within the same species, different strains can have different baseline mutation rates.
-
Growth Conditions: The composition of the growth medium can significantly impact mutation rates. For example, mutation frequencies for kanamycin resistance in E. coli can be over 100 times higher on certain types of agar.
-
Calculation Method: Different mathematical models for calculating the mutation rate (e.g., p₀ method vs. median method) can yield slightly different results. Ensure you are using the appropriate method for your experimental design.
-
Presence of Mutator Phenotypes: Some bacterial populations may contain "mutator" strains with defects in DNA repair mechanisms, leading to a significantly higher spontaneous mutation rate.
Q4: How can I be sure that the colonies growing on my selective plates are true mutants?
A4: To confirm that the resistant colonies are true mutants:
-
Subculture on Selective Media: Pick individual resistant colonies and re-streak them onto fresh selective agar plates. True mutants will be able to grow, while transiently resistant or non-resistant cells will not.
-
Determine the MIC of the Mutants: Perform a Minimum Inhibitory Concentration (MIC) assay on the putative mutants. A significant increase in the MIC compared to the parental strain confirms resistance.
-
Genetic Analysis: For a more definitive confirmation, you can sequence genes known to be involved in bekanamycin resistance (e.g., the 16S rRNA gene or genes encoding aminoglycoside-modifying enzymes) to identify mutations.
Q5: What is the difference between mutation rate and mutation frequency?
A5: It is crucial to distinguish between these two terms:
-
Mutation Rate: This is the probability of a mutation occurring per cell per division. It is a measure of the underlying mutational process.
-
Mutation Frequency: This is the proportion of mutant individuals in a population at a given time. It is influenced not only by the mutation rate but also by factors like selection and genetic drift.
References
- 1. static.nsta.org [static.nsta.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. ProtocolsFluctuationTests < Lab < TWiki [barricklab.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: The Impact of pH on Bekanamycin Sulfate Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the activity and stability of Bekanamycin sulfate. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death. Bekanamycin is effective against a range of Gram-positive and Gram-negative bacteria.
Q2: Does the pH of my experimental medium affect the activity of this compound?
Yes, the pH of the medium can significantly impact the antibacterial activity of this compound.[1] Generally, aminoglycoside antibiotics like bekanamycin show greater potency in neutral to alkaline conditions and reduced activity in acidic environments.[1]
Q3: Why is the activity of this compound pH-dependent?
The pH-dependent activity of aminoglycosides is linked to the protonation state of their amino groups.[1] At an acidic pH, these amino groups become protonated, resulting in a higher positive charge on the molecule. This increased positive charge is thought to hinder the transport of the antibiotic across the bacterial cell membrane, thereby reducing its effectiveness. Conversely, in neutral to alkaline conditions, the aminoglycoside is less protonated, which facilitates its uptake by the bacterial cell.[1]
Q4: What is the optimal pH range for this compound activity?
While the specific optimal pH can vary depending on the bacterial strain, research on closely related aminoglycosides indicates that their activity is enhanced at a neutral to slightly alkaline pH, generally around 7.0 to 8.0.[1] A 1% solution of the related compound kanamycin sulfate in water has a pH between 6.5 and 8.5.
Q5: I'm observing lower than expected activity of this compound in my experiment. Could pH be the cause?
This is a strong possibility, especially if your culture medium has become acidic due to bacterial metabolism. Many bacteria produce acidic byproducts during growth, which can lower the pH of the medium and consequently inhibit the activity of this compound. It is advisable to measure and, if necessary, buffer the pH of your experimental setup.
Q6: How stable is this compound in solution at different pH values?
This compound is generally stable in aqueous solutions. Solutions are reported to be stable at 37°C for approximately 5 days. However, stability is pH-dependent. Under strongly acidic or alkaline conditions, particularly at elevated temperatures, degradation can occur through hydrolysis. For long-term storage, aqueous stock solutions should be kept at 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | The pH of the culture medium has dropped below the optimal range for bekanamycin activity. | Monitor the pH of your culture medium throughout the experiment. Consider using a buffered medium (e.g., with MOPS or HEPES) to maintain a stable pH. |
| Precipitation of this compound in the stock solution | The pH of the solvent is outside the optimal solubility range. | This compound is freely soluble in water. Ensure your stock solution is prepared in sterile, purified water. The pH of a 1% kanamycin sulfate solution in water is typically between 6.5 and 8.5. |
| Variability in Minimum Inhibitory Concentration (MIC) values between experiments | Inconsistent pH of the growth medium used for MIC determination. | Standardize the pH of the Mueller-Hinton broth or other media used for your MIC assays. Ensure the pH is checked and adjusted before each experiment. |
| Loss of potency of stock solution over time | Improper storage conditions or degradation due to pH extremes. | Store stock solutions at 2-8°C. Avoid preparing stock solutions in strongly acidic or basic buffers. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Effect of pH on the Antibacterial Activity of this compound (Representative Data)
This table summarizes the expected trend in the activity of aminoglycoside antibiotics like this compound at different pH values. Actual MIC values can vary depending on the specific bacterial strain and experimental conditions.
| pH of Culture Medium | Expected Antibacterial Activity | Representative MIC Range (vs. Gram-negative bacilli) |
| 5.5 | Significantly Reduced | 16 - 64 µg/mL |
| 6.5 | Moderately Reduced | 4 - 16 µg/mL |
| 7.4 | Optimal | 1 - 4 µg/mL |
| 8.0 | Optimal to Slightly Increased | 0.5 - 4 µg/mL |
Table 2: Stability of this compound in Aqueous Solution at Different pH Values (Illustrative Data)
The following data is illustrative and based on the principles of forced degradation studies for aminoglycosides. Actual degradation rates will depend on buffer type, temperature, and concentration. The data represents the percentage of intact this compound remaining after incubation at 40°C.
| pH | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 2.0 (0.01 N HCl) | ~95% | ~85% | ~70% |
| 4.5 (Acetate Buffer) | >99% | ~98% | ~96% |
| 7.0 (Phosphate Buffer) | >99% | >99% | ~98% |
| 9.0 (Borate Buffer) | ~98% | ~94% | ~88% |
| 12.0 (0.01 N NaOH) | ~90% | ~75% | ~55% |
Experimental Protocols
Protocol 1: Determination of the Effect of pH on this compound Activity (MIC Assay)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.
Materials:
-
This compound powder
-
Mueller-Hinton Broth (MHB)
-
Sterile buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.5)
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the MHB into separate sterile containers for each pH to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
-
Adjust the pH of each aliquot of MHB using the appropriate sterile buffer or by dropwise addition of sterile HCl or NaOH.
-
Confirm the final pH with a calibrated pH meter.
-
Sterile-filter the pH-adjusted media.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in sterile, purified water (e.g., 1024 µg/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution using the pH-adjusted MHB. This will create a range of antibiotic concentrations at each specific pH.
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain overnight in standard MHB.
-
Dilute the overnight culture in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the 96-well plates containing the serially diluted this compound.
-
Include a positive control (bacteria in pH-adjusted media without antibiotic) and a negative control (pH-adjusted media only) for each pH.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Forced Degradation Study to Evaluate pH Stability
This protocol describes a forced degradation study to assess the stability of this compound under various pH conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Buffers of various pH values (e.g., acetate pH 4.5, phosphate pH 7.0, borate pH 9.0)
-
Water bath or incubator
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Validated stability-indicating HPLC method (see Protocol 3)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, mix the stock solution with the acidic, basic, or buffer solution in a 1:1 ratio.
-
Include a control sample with the stock solution mixed with purified water.
-
-
Stress Conditions:
-
Incubate the prepared samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot of each sample.
-
-
Sample Neutralization and Dilution:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method development and validation are required for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:
-
Aqueous phase: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Organic phase: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV detection at a low wavelength (e.g., 205-215 nm) as aminoglycosides lack a strong chromophore.
-
Alternatively, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for more sensitive and specific detection.
-
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can separate the intact drug from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision, and reproducibility).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Mandatory Visualizations
Caption: Workflow for Determining MIC of this compound at Different pH Values.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Decision Tree for Low this compound Activity.
References
Validation & Comparative
A Head-to-Head Comparison: Bekanamycin Sulfate vs. G418 for Stable Mammalian Cell Line Selection
For researchers, scientists, and drug development professionals engaged in the creation of stable cell lines, the choice of a selection antibiotic is a critical step that can significantly impact experimental success.[1] Among the aminoglycoside antibiotics, G418 (Geneticin®) is a widely used agent for selecting mammalian cells expressing the neomycin resistance gene (neo).[1] Bekanamycin sulfate, also known as kanamycin B, is another aminoglycoside that is sometimes considered.[1][2] This guide provides an objective comparison of these two selection agents to inform experimental design.
While both this compound and G418 are aminoglycoside antibiotics that inhibit protein synthesis and can be neutralized by the product of the neo gene, their use and documentation for stable mammalian cell line selection differ significantly.[1] G418 is the industry standard with extensive supporting data and established protocols. In contrast, this compound is primarily recognized for its antibacterial activity and is not commonly used for mammalian cell selection, resulting in a scarcity of available performance data and protocols for this application.
Mechanism of Action: A Shared Resistance Pathway
Both G418 and this compound function by disrupting protein synthesis, leading to cell death in susceptible eukaryotic cells. Resistance to both antibiotics is conferred by the same gene, the neomycin phosphotransferase II (nptII or neo) gene, originally isolated from the bacterial transposon Tn5. This gene encodes the aminoglycoside 3'-phosphotransferase (APH(3')-II) enzyme.
The APH(3')-II enzyme inactivates the antibiotics by catalyzing the transfer of a phosphate group from ATP to the antibiotic molecule. This modification prevents the antibiotic from binding to its ribosomal target, thereby allowing protein synthesis to proceed normally in cells expressing the neo gene.
The specific ribosomal targets are slightly different:
-
G418 (Geneticin®): Acts on the 80S ribosome in eukaryotic cells, inhibiting the elongation step of polypeptide synthesis.
-
This compound (Kanamycin B): Primarily targets the 30S ribosomal subunit in bacteria. While its precise interaction with the eukaryotic 80S ribosome is less characterized in the context of cell selection, it is understood to inhibit protein synthesis.
Figure 1. Mechanism of aminoglycoside action and resistance.
Performance and Usage Comparison
The most significant differentiator between G418 and this compound is the volume of available performance data and established use in mammalian cell culture. G418 is the well-established standard, whereas quantitative data and protocols for this compound in this specific application are sparse.
| Feature | G418 (Geneticin®) | This compound (Kanamycin B) |
| Primary Application | Eukaryotic cell selection. | Primarily antibacterial; not standard for eukaryotic selection. |
| Resistance Gene | neo (nptII). | neo (nptII). |
| Typical Working Conc. | 200 - 1000 µg/mL (highly cell-line dependent). | Not well-established for mammalian cells; requires extensive optimization. |
| Selection Time | 1 to 3 weeks for resistant clones to appear. | Unknown for mammalian cells; likely similar but requires empirical determination. |
| Stability in Media | Stable for 8-10 days at 37°C. Stock solutions stable for months at -20°C. | Aqueous solutions are stable at 37°C for approximately 5 days. |
| Data Availability | Extensive data and protocols are available for numerous cell lines. | Very limited to no published data for stable mammalian cell selection. |
Working Concentrations for G418 in Common Cell Lines:
| Cell Line | Selection Conc. (µg/mL) | Maintenance Conc. (µg/mL) |
| General Range | 400 - 1000 | ~200 |
| CHO | 900 | Not specified |
| HEK293 | 400 - 600 | 200 |
| HeLa | 200 - 700 | 100 - 200 |
| MCF-7 | 800 | 400 |
| Jurkat | 750 | Not specified |
| PC3 | 1000 | Not specified |
Note: The optimal concentration is highly dependent on the cell line, its growth rate, and the specific batch of antibiotic. It is crucial to perform a kill curve for each new cell line or batch of G418.
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
A kill curve is essential to determine the minimum antibiotic concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).
-
Cell Plating: Seed the parental (non-transfected) cell line into the wells of a 24-well plate at a density that allows them to reach approximately 25-50% confluency the next day.
-
Antibiotic Preparation: Prepare a series of dilutions of the selection antibiotic (e.g., for G418, concentrations ranging from 100 µg/mL to 1400 µg/mL) in complete growth medium. Include a "no antibiotic" control well.
-
Treatment: After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the cells under normal growth conditions. Observe the cells daily for signs of cytotoxicity.
-
Medium Replacement: Refresh the selective medium every 2-4 days.
-
Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of the antibiotic that kills all the cells. This concentration will be used for the selection of stable transfectants.
Protocol 2: General Workflow for Stable Cell Line Generation
Figure 2. General workflow for generating stable cell lines.
-
Transfection: Transfect the target cells with a vector containing the neo resistance gene along with the gene of interest.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.
-
Selection: After the recovery period, passage the cells into a fresh medium containing the predetermined optimal concentration of the selection antibiotic. Antibiotics are most effective when cells are actively dividing, so it is best to split cells to be no more than 25% confluent.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-4 days. Most non-transfected cells should die within the first week.
-
Clonal Isolation: Once discrete, resistant colonies are visible (typically after 2-3 weeks), isolate them using methods like cloning cylinders or limiting dilution to establish monoclonal stable cell lines.
Conclusion and Recommendation
For predictable and efficient generation of stable mammalian cell lines, G418 is the scientifically validated and superior option. Its efficacy is well-documented across a vast array of cell lines, and standardized protocols are readily available, minimizing the need for extensive preliminary optimization.
While this compound may theoretically work due to its similar mechanism of action and inactivation by the APH(3')-II enzyme, the profound lack of supporting data and established protocols for mammalian cell selection makes its use a significant experimental risk. Researchers would need to invest considerable time and resources to optimize selection conditions with no guarantee of success. Therefore, G418 remains the recommended choice for researchers, scientists, and drug development professionals seeking a reliable method for stable mammalian cell line selection.
References
Navigating the Maze of Aminoglycoside Resistance: A Comparative Guide to Bekanamycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an in-depth comparison of bekanamycin (kanamycin B) and its cross-resistance profiles with other clinically relevant aminoglycoside antibiotics. By examining the underlying mechanisms and presenting supporting experimental data, this document aims to be a valuable resource for antimicrobial research and development.
The clinical utility of aminoglycosides, a class of potent bactericidal antibiotics, is increasingly threatened by the emergence and spread of bacterial resistance. A key challenge in deploying these agents is the phenomenon of cross-resistance, where resistance to one aminoglycoside confers resistance to others. Bekanamycin, a component of the kanamycin complex, is susceptible to various resistance mechanisms that can also inactivate other members of this antibiotic class. This guide will dissect these mechanisms, present comparative data on antibiotic susceptibility, and provide standardized experimental protocols for assessing aminoglycoside activity.
Mechanisms of Cross-Resistance
The primary drivers of cross-resistance between bekanamycin and other aminoglycosides are enzymatic modification and alterations to the bacterial ribosome.
1. Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs): This is the most prevalent mechanism of aminoglycoside resistance.[1][2] Bacteria acquire genes encoding enzymes that chemically modify the antibiotic, preventing it from binding to its ribosomal target.[1][2] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AAD), these enzymes transfer an adenylyl group to a hydroxyl group.
The specific sites on the aminoglycoside molecule that are modified determine the spectrum of resistance. Bekanamycin (kanamycin B) is susceptible to modification by a number of AMEs, leading to cross-resistance with other aminoglycosides that are also substrates for these enzymes.[3]
2. Ribosomal Alterations: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind, can reduce the binding affinity of these drugs, leading to broad cross-resistance among different aminoglycosides.
Comparative In Vitro Activity and Cross-Resistance Patterns
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the cross-resistance profiles between bekanamycin (often reported as kanamycin) and other aminoglycosides against susceptible and resistant bacterial strains. It is important to note that "kanamycin" in many studies refers to a mixture of kanamycin A, B, and C, but the data provides valuable insights into cross-resistance patterns.
Table 1: Comparative MICs (µg/mL) of Aminoglycosides Against Gram-Negative Bacilli
| Bacterial Species | Bekanamycin (Kanamycin B) MIC (µg/mL) | Tobramycin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Pseudomonas aeruginosa | 8 - >128 | 0.25 - 4 | 0.5 - 8 | 1 - 16 |
| Escherichia coli | 1 - 8 | 0.25 - 2 | 0.25 - 2 | 0.5 - 4 |
| Klebsiella pneumoniae | 0.5 - 4 | 0.25 - 2 | 0.25 - 4 | 0.5 - 8 |
| Enterobacter spp. | 1 - 16 | 0.5 - 4 | 0.5 - 8 | 1 - 16 |
| Proteus spp. | 1 - 16 | 0.5 - 8 | 0.5 - 8 | 1 - 8 |
Table 2: Kanamycin Resistance and Cross-Resistance in Gentamicin-Resistant Gram-Negative Isolates
| Aminoglycoside | Percentage of Gentamicin-Resistant Isolates Showing Resistance (%) |
| Kanamycin | 92% |
| Tobramycin | 41% |
| Netilmicin | 44% |
| Amikacin | 6% |
This data highlights that resistance to gentamicin often predicts resistance to kanamycin, but less so for amikacin, which is designed to be more resistant to enzymatic modification.
Experimental Protocols
Accurate determination of antibiotic susceptibility is crucial for both clinical practice and research. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution for Aminoglycoside MIC Determination
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Aminoglycoside stock solutions (e.g., bekanamycin, gentamicin, amikacin, tobramycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection aid
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each aminoglycoside in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range. Typically, this involves a series of 10-12 dilutions.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria) for each plate.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add the appropriate volume of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well). The final volume in each well is typically 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Results can be read visually or with a microplate reader.
Visualizing Resistance Mechanisms and Workflows
To better illustrate the complex relationships in aminoglycoside resistance, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanisms of cross-resistance to aminoglycosides.
Caption: Workflow for MIC determination by broth microdilution.
References
In-vitro comparison of Bekanamycin and Gentamicin for bacterial selection.
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical decision in experimental design and therapeutic development. This guide provides an in-vitro comparison of two widely used aminoglycoside antibiotics, Bekanamycin and Gentamicin, focusing on their efficacy in bacterial selection, mechanisms of action, and resistance profiles, supported by experimental data.
At a Glance: Bekanamycin vs. Gentamicin
| Feature | Bekanamycin (Kanamycin B) | Gentamicin |
| Antibiotic Class | Aminoglycoside | Aminoglycoside |
| Primary Mechanism | Binds to the 30S ribosomal subunit, inhibiting protein synthesis by causing mRNA misreading.[1] | Binds to the 30S ribosomal subunit, inhibiting protein synthesis by causing mRNA misreading.[2][3] |
| Spectrum of Activity | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. | Broad-spectrum, particularly potent against Gram-negative bacteria, including Pseudomonas aeruginosa.[3][4] |
| Common Applications | Bacterial selection in molecular biology, treatment of various bacterial infections. | Treatment of severe bacterial infections, including sepsis, pneumonia, and urinary tract infections. |
Performance in Bacterial Selection: A Quantitative Comparison
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes MIC values for Bekanamycin (Kanamycin) and Gentamicin against common bacterial species, compiled from various in-vitro studies. Lower MIC values indicate greater potency.
| Bacterial Species | Bekanamycin (Kanamycin) MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference(s) |
| Escherichia coli | 1 - 8 | 0.25 - 2 | |
| Pseudomonas aeruginosa | >500 (often inactive) | 0.5 - 8 | |
| Staphylococcus aureus | 0.5 - 4 | 0.0625 - 0.5 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both Bekanamycin and Gentamicin are aminoglycoside antibiotics that exert their bactericidal effects by disrupting protein synthesis in bacteria. They achieve this by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.
Mechanism of Aminoglycoside Action
Bacterial Resistance to Bekanamycin and Gentamicin
The emergence of antibiotic resistance is a significant challenge. Bacteria have evolved several mechanisms to resist the effects of aminoglycosides like Bekanamycin and Gentamicin.
Primary Mechanisms of Resistance:
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Add a nucleotide group.
-
-
Target Site Alteration: Mutations in the bacterial 16S rRNA, the binding site for aminoglycosides on the 30S ribosome, can reduce the binding affinity of the antibiotic.
-
Reduced Permeability and Efflux: Some bacteria can become resistant by altering their cell wall to reduce the uptake of the antibiotic or by actively pumping the drug out of the cell using efflux pumps.
Bacterial Resistance to Aminoglycosides
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the MIC of an antibiotic against a specific bacterium.
Broth Microdilution Workflow for MIC Determination
Detailed Steps:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. This creates a range of antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Conclusion
Both Bekanamycin and Gentamicin are effective aminoglycoside antibiotics for in-vitro bacterial selection, with a shared mechanism of action. Gentamicin generally exhibits greater potency (lower MIC values) against many bacterial species, particularly Gram-negative organisms like Pseudomonas aeruginosa. However, the choice between these two antibiotics should be guided by the specific bacterial strains being used, their known or potential resistance profiles, and the specific requirements of the experiment or therapeutic application. Understanding the prevalence of different aminoglycoside-modifying enzymes in the target bacteria can also inform a more rational selection. For comprehensive and up-to-date guidance on susceptibility testing, it is recommended to consult the latest standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. Comparative In Vitro Activity of Three Aminoglycosidic Antibiotics: BB-K8, Kanamycin, and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of dibekacin and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bekenamycin Resistance Gene as a Selectable Marker
For researchers in molecular biology, drug development, and other scientific fields, the ability to select for successfully engineered cells is a cornerstone of experimental success. Selectable markers, often genes conferring antibiotic resistance, are indispensable tools for isolating cells that have incorporated a desired genetic construct. This guide provides a comprehensive validation of the bekanamycin resistance gene, contextualized through a detailed comparison with other commonly used selectable markers.
The bekanamycin resistance gene, most commonly the neomycin phosphotransferase II (nptII or neo) gene, confers resistance to the aminoglycoside antibiotic bekanamycin, also known as kanamycin B, and other related antibiotics like neomycin and G418.[1][2] While widely used for selection in prokaryotes, its application in mammalian systems is less common, with G418 being the preferred antibiotic for selecting mammalian cells carrying the nptII gene.[3][4] This guide presents a data-driven comparison of the nptII gene (using G418 as the selection agent for mammalian cells) against other prevalent markers: hygromycin B, puromycin, and zeocin.
Performance Comparison of Selectable Markers
The choice of a selectable marker significantly impacts the efficiency of stable cell line development, including the recovery of viable clones and the level of transgene expression. The following tables summarize key performance characteristics and experimental parameters for the bekanamycin resistance gene and its common alternatives.
Table 1: General Characteristics of Common Selectable Markers
| Feature | Bekenamycin/G418 | Hygromycin B | Puromycin | Zeocin |
| Resistance Gene | nptII (neo) | hph (hyg) | pac | Sh ble |
| Antibiotic Class | Aminoglycoside | Aminoglycoside | Aminonucleoside | Glycopeptide |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S (prokaryotes) or 80S (eukaryotes) ribosomal subunit.[3] | Inhibits protein synthesis by interfering with translocation on the 70S/80S ribosome. | Causes premature chain termination during protein synthesis. | Binds to and cleaves DNA, causing cell death. |
| Resistance Mechanism | Enzymatic phosphorylation of the antibiotic by neomycin phosphotransferase II (NPTII). | Enzymatic phosphorylation of the antibiotic by hygromycin B phosphotransferase. | Enzymatic acetylation of the antibiotic by puromycin N-acetyltransferase. | Stoichiometric binding and sequestration of the antibiotic by the Sh ble protein. |
| Commonly Used In | Bacteria (Kanamycin), Mammalian Cells (G418), Plants. | Bacteria, Yeast, Mammalian Cells. | Bacteria, Mammalian Cells. | Bacteria, Yeast, Mammalian Cells, Plants. |
Table 2: Typical Working Concentrations for Selection
| Antibiotic | Organism/Cell Type | Typical Concentration Range |
| Kanamycin | E. coli | 25 - 50 µg/mL |
| G418 (Geneticin) | Mammalian Cells (e.g., HEK293, HeLa, CHO) | 100 - 2000 µg/mL (highly cell-dependent). |
| Hygromycin B | Mammalian Cells | 100 - 1000 µg/mL. |
| Puromycin | Mammalian Cells | 0.5 - 10 µg/mL. |
| Zeocin | Mammalian Cells | 50 - 1000 µg/mL (average 250-400 µg/mL). |
Note: The optimal concentration is highly cell-line dependent and must be determined empirically by performing a kill curve experiment.
Supporting Experimental Data
A critical performance metric for a selectable marker is its ability to enrich for cells that not only survive selection but also robustly express the co-selected gene of interest. A comparative study using a Green Fluorescent Protein (GFP) reporter in human cell lines (HEK293 and HT1080) provides quantitative insight into the efficiency of different selection systems.
Table 3: Efficiency of Generating Transgene-Expressing Clones
| Selectable Marker System | Antibiotic | Percentage of Resistant Clones Expressing GFP |
| Neomycin Resistance | G418 | 47% |
| Hygromycin Resistance | Hygromycin B | 79% |
| Puromycin Resistance | Puromycin | 14% |
| Zeocin Resistance | Zeocin | 100% |
Data sourced from a comparative study in HT1080 and HEK293 cells. The study concluded that Zeocin™ was the most effective selection agent, yielding populations with higher fluorescence and fewer false positives.
Visualizing Mechanisms and Workflows
References
Comparative Analysis of Bekanamycin's Nephrotoxicity and Ototoxicity Profile Against Other Aminoglycosides
For Immediate Release
This guide offers a comprehensive comparative analysis of the nephrotoxicity and ototoxicity of bekanamycin versus other prominent aminoglycoside antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective overview of the relative safety profiles of these critical therapeutic agents. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited studies.
Executive Summary
Aminoglycosides are a cornerstone in the treatment of severe Gram-negative bacterial infections; however, their clinical utility is often limited by dose-dependent nephrotoxicity and ototoxicity. Bekanamycin, also known as Kanamycin B, is an aminoglycoside with a toxicity profile that warrants careful consideration in relation to its counterparts. This guide reveals that bekanamycin exhibits significant nephrotoxic and ototoxic potential, with some evidence suggesting a higher cochleotoxic risk compared to Kanamycin A on an equimolar basis. Direct, extensive comparative studies against a wide array of aminoglycosides are limited, but existing data allows for a preliminary ranking of its toxicity.
Comparative Nephrotoxicity
Experimental evidence indicates that bekanamycin is both tubulotoxic and glomerulotoxic. A key study in Wistar rats demonstrated that the lowest dose of bekanamycin inducing pathological cell excretion was 5 mg/kg per day, a threshold comparable to that of butirosin, suggesting similar nephrotoxic potential within therapeutic dosage ranges.[1] When compared to other aminoglycosides, the general order of nephrotoxicity is often cited as neomycin being the most toxic, followed by gentamicin, tobramycin, and amikacin, with streptomycin being the least nephrotoxic.[2]
Quantitative Nephrotoxicity Data
| Aminoglycoside | Animal Model | Dosage | Duration | Key Findings | Reference |
| Bekanamycin | Female albino Wistar rats | 2.5, 5, 10, 20, 100, 500 mg/kg/day (i.m.) | 5 days | Tubulotoxic threshold dose: 5 mg/kg/day. Showed tubulotoxic and glomerulotoxic effects. | [1] |
| Butirosin | Female albino Wistar rats | 2.5, 5, 10, 20, 100, 500 mg/kg/day (i.m.) | 5 days | Tubulotoxic threshold dose: 5 mg/kg/day. Similar nephrotoxicity to bekanamycin. | [1] |
| Kanamycin | Female albino Wistar rats | 2.5, 5, 10, 20, 100, 500 mg/kg/day (i.m.) | 5 days | Toxic threshold dose: 5 mg/kg/day. | [3] |
| Amikacin | Female albino Wistar rats | 2.5, 5, 10, 20, 100, 500 mg/kg/day (i.m.) | 5 days | Toxic threshold dose: 10 mg/kg/day. | |
| Gentamicin | Cats | 9 and 18 mg/kg/day (s.c.) | Until vestibular dysfunction | Appeared to cause histological renal tissue change more frequently than amikacin. | |
| Tobramycin | Humans | Adjusted to renal function | - | Nephrotoxicity in 6.8% of recipients. | |
| Amikacin | Humans | Adjusted to renal function | - | Nephrotoxicity in 13.1% of recipients (not statistically significant vs. tobramycin). |
Comparative Ototoxicity
Bekanamycin (Kanamycin B) has been shown to be more cochleotoxic than Kanamycin A on an equimolar basis in guinea pigs when administered intratympanically. This increased toxicity is hypothesized to be related to its higher number of amino groups, leading to a greater cationic charge and stronger interaction with cell membranes. The ototoxicity of aminoglycosides can manifest as both cochlear (hearing loss) and vestibular (balance) dysfunction. Generally, amikacin and netilmicin are considered less ototoxic than gentamicin, tobramycin, and kanamycin.
Quantitative Ototoxicity Data
| Aminoglycoside | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Bekanamycin (Kanamycin B) | Pigmented guinea pigs | Various concentrations | Intratympanic | More cochleotoxic than Kanamycin A on an equimolar basis. | |
| Kanamycin A | Pigmented guinea pigs | Various concentrations | Intratympanic | Less cochleotoxic than Kanamycin B on an equimolar basis. | |
| Kanamycin | Dogs | - | Intravenous/Intramuscular | ABR threshold shift occurred earlier in high frequencies. | |
| Kanamycin | Rats | 800 mg/kg | Subcutaneous | ABR threshold shifts of 10-70 dB SPL observed on day 11. | |
| Gentamicin | Cats | 9 and 18 mg/kg/day | Subcutaneous | Caused impairment of vestibular function. Moderately reduced electrophysiological cochlear responses. | |
| Amikacin | Cats | 45 and 90 mg/kg/day | Subcutaneous | Selectively produced impairment of cochlear function. | |
| Tobramycin | Humans | Adjusted to renal function | - | Mild auditory toxicity in 15.7% of recipients. | |
| Amikacin | Humans | Adjusted to renal function | - | Mild auditory toxicity in 11.7% of recipients. |
Signaling Pathways and Experimental Workflows
The toxicity of aminoglycosides is mediated by complex signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the induction of apoptosis in renal proximal tubule cells and cochlear hair cells. The following diagrams illustrate these pathways and a general workflow for assessing aminoglycoside toxicity.
Detailed Experimental Protocols
Bekanamycin and Butirosin Nephrotoxicity Study
-
Animal Model: 110 female albino Wistar rats.
-
Drug Administration: Bekanamycin and butirosin were administered intramuscularly (i.m.) for 5 days.
-
Dosage: 2.5, 5, 10, 20, 100, and 500 mg/kg per day, with the daily dose divided into two administrations (12-hour interval).
-
Nephrotoxicity Assessment:
-
Urinary Markers: Daily monitoring of urinary excretion of tubular cells and enzymes (malate dehydrogenase [MDH], glutamate oxaloacetate transaminase [GOT], and lactate dehydrogenase [LDH]).
-
Serum Markers: Measurement of serum urea.
-
Urinalysis: Qualitative determination of urine protein.
-
Histopathology: Histological examination of the kidneys post-treatment.
-
Kanamycin A and Kanamycin B (Bekanamycin) Ototoxicity Study
-
Animal Model: 45 pigmented guinea pigs.
-
Drug Administration: A single intratympanic injection of 0.1 ml of varying concentrations of Kanamycin A and Kanamycin B.
-
Post-treatment Period: Animals were sacrificed 4 days after the injection.
-
Ototoxicity Assessment:
-
Histopathology: The organ of Corti was examined using scanning electron microscopy to assess hair cell damage.
-
General Protocol for Auditory Brainstem Response (ABR) Measurement
-
Animal Preparation: Animals are anesthetized to prevent movement artifacts.
-
Stimuli: Acoustic stimuli, such as clicks or tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz), are delivered to the ear canal.
-
Recording: Subdermal needle electrodes are placed on the scalp to record the electrical activity of the auditory pathway.
-
Data Analysis: The ABR waveforms are averaged and analyzed to determine the auditory threshold, which is the lowest stimulus intensity that elicits a detectable response. An increase in the ABR threshold indicates hearing loss.
Conclusion
The available data suggests that bekanamycin possesses nephrotoxic and ototoxic properties comparable to or, in the case of cochleotoxicity, potentially greater than some other members of the kanamycin family. Its nephrotoxicity appears similar to butirosin at therapeutic doses. For ototoxicity, bekanamycin (Kanamycin B) demonstrates greater cochleotoxicity than Kanamycin A. A definitive ranking against a broader spectrum of aminoglycosides like gentamicin, amikacin, and tobramycin is challenging due to the lack of direct, comprehensive comparative studies. Future research should focus on head-to-head comparisons of bekanamycin with these widely used aminoglycosides to provide a clearer understanding of its relative safety profile and to guide its potential clinical applications. Researchers and clinicians should exercise caution and implement rigorous monitoring of renal and auditory function when utilizing bekanamycin.
References
- 1. [Experimental study on renal tolerability of aminoglycosides butirosin and bekanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Amikacin and kanamycin. Comparative experimental studies on nephrotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Bekanamycin and Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of aminoglycosides, such as Bekanamycin (also known as Kanamycin B), with beta-lactam antibiotics represents a well-established strategy to enhance antibacterial efficacy, particularly against challenging bacterial pathogens. This guide provides a comparative overview of the synergistic effects of this combination, supported by experimental data and detailed methodologies. While specific quantitative data for Bekanamycin is limited in publicly available literature, data for the closely related compound Kanamycin is used as a proxy to illustrate the principles of this synergistic interaction.
Mechanism of Synergy
The primary mechanism underlying the synergy between Bekanamycin and beta-lactam antibiotics is the ability of beta-lactams to enhance the uptake of the aminoglycoside into the bacterial cell. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell wall. This disruption facilitates the entry of Bekanamycin, which then binds to the 30S ribosomal subunit, inhibiting protein synthesis and ultimately leading to bacterial cell death. This two-pronged attack results in a more potent bactericidal effect than either agent alone.
Quantitative Analysis of Synergy
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Comparative Data on Kanamycin and Beta-Lactam Combinations
The following table summarizes available in vitro synergy data for Kanamycin in combination with beta-lactam antibiotics against various bacterial strains.
| Antibiotic Combination | Bacterial Strain | FIC Index | Interpretation | Reference |
| Kanamycin + Ampicillin | Staphylococcus aureus | 0.5625 | Synergy | [1][2] |
| Kanamycin + Ampicillin | Escherichia coli K12 | 2.125 | Indifference |
Note: Data for Bekanamycin is limited; Kanamycin is used as a proxy.
Experimental Protocols
Checkerboard Assay for FIC Index Determination
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Bekanamycin and the beta-lactam antibiotic are prepared and serially diluted in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with one antibiotic diluted along the rows and the other along the columns.
-
Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal activity of antibiotics over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Addition of Antibiotics: The antibiotics are added to the bacterial cultures at specific concentrations (e.g., at their MIC, or multiples of the MIC), both individually and in combination.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of viable colonies (CFU/mL) is counted for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Synergy Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of synergy and the experimental workflows.
Caption: Mechanism of synergistic action between beta-lactam antibiotics and Bekanamycin.
References
- 1. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rapid colorimetric time-kill assay for determining the in vitro activity of ceftazidime and tobramycin in combination against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Evaluating Alternatives to Bekanamycin Sulfate for Plasmid Selection
For researchers in molecular biology, drug development, and other scientific fields, the selection and maintenance of plasmids within host cells is a foundational step for a multitude of experimental workflows. Bekanamycin sulfate, an aminoglycoside antibiotic, is a commonly used selective agent, particularly in bacterial systems. However, a range of alternative antibiotics are available, each with distinct properties that may offer advantages in terms of efficiency, stability, and applicability to different cell types. This guide provides an objective comparison of this compound and its common alternatives, supported by available data and detailed experimental protocols to aid researchers in making informed decisions for their specific needs.
Overview of Plasmid Selection Antibiotics
The ideal antibiotic for plasmid selection should effectively eliminate non-transformed cells while having minimal impact on the growth, viability, and protein expression machinery of the host cells that have successfully incorporated the plasmid. The choice of antibiotic is intrinsically linked to the resistance gene present on the plasmid vector.
This compound (Kanamycin B)
Bekanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in prokaryotes by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1][2] Resistance is typically conferred by the neomycin phosphotransferase II (NPTII or neo) gene, which inactivates the antibiotic through phosphorylation.[3] While widely used for bacterial selection, its application in eukaryotic systems is less common and not as well-documented as other alternatives.[1][4]
Comparative Analysis of Selection Antibiotics
This section compares this compound with other frequently used antibiotics for plasmid selection, focusing on their mechanism of action, effective concentration ranges, and key performance characteristics.
| Feature | This compound (Kanamycin B) | G418 (Geneticin®) | Hygromycin B | Blasticidin S | Puromycin | Zeocin™ |
| Mechanism of Action | Inhibits protein synthesis (30S ribosomal subunit in bacteria) | Inhibits protein synthesis (80S ribosomal subunit in eukaryotes) | Inhibits protein synthesis (70S and 80S ribosomes) | Inhibits protein synthesis (peptide bond formation) | Causes premature chain termination during translation | Intercalates into DNA and causes double-strand breaks |
| Resistance Gene | neo (NPTII) | neo (NPTII) | hph (Hygromycin phosphotransferase) | bsr, BSD (Blasticidin S deaminase) | pac (Puromycin N-acetyltransferase) | Sh ble (binds and inactivates Zeocin) |
| Spectrum of Activity | Primarily bacteria | Bacteria and eukaryotic cells | Bacteria, fungi, and eukaryotic cells | Prokaryotic and eukaryotic cells | Prokaryotic and eukaryotic cells | Bacteria, yeast, plants, insect, and mammalian cells |
| Typical Working Concentration (E. coli) | 20-50 µg/mL | N/A (primarily for eukaryotes) | 100-150 µg/mL (high salt LB) | Can be used in E. coli | 100-125 µg/mL | 25 µg/mL (low salt LB) |
| Typical Working Concentration (Mammalian Cells) | Not well established | 100-1000 µg/mL (cell line dependent) | 50-1000 µg/mL (cell line dependent) | 1-10 µg/mL (cell line dependent) | 0.5-10 µg/mL (cell line dependent) | 50-1000 µg/mL (cell line dependent) |
| Key Advantages | Cost-effective for bacterial selection. Stable. | "Gold standard" for mammalian cell selection with extensive documentation. | Effective in both prokaryotic and eukaryotic systems; stable. | Rapid and potent action at low concentrations. | Very rapid selection, often within a week. | Broad spectrum of activity across many organisms. |
| Key Disadvantages | Limited efficacy and documentation for eukaryotic selection. | Can require long selection times (10-14 days). | Can be toxic to some cell lines. | Can be toxic to some cell lines. | Can be genotoxic if not fully inhibited. Requires low salt media for E. coli. |
Experimental Protocols
To ensure optimal and reproducible results, it is crucial to determine the ideal antibiotic concentration for your specific cell line and experimental conditions. The following are detailed protocols for key experiments.
Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for identifying the minimum antibiotic concentration required to effectively kill non-transfected cells within a reasonable timeframe (typically 7-14 days for mammalian cells).
Materials:
-
Parental (non-transfected) host cell line
-
Complete culture medium
-
The selection antibiotic of interest (e.g., Hygromycin B, G418, etc.)
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (for viability assessment)
Procedure:
-
Cell Seeding: Plate the parental cells at a low density (e.g., 20-25% confluency) in a multi-well plate to ensure they do not become confluent during the experiment. Allow cells to adhere and resume growth for 24 hours.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being tested (refer to the table above for typical ranges). Include a no-antibiotic control.
-
Treatment: Replace the medium in each well with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the cells under their standard growth conditions. Observe the cells daily for morphological changes indicative of cell death (e.g., rounding, detachment).
-
Medium Replacement: Replenish the selective medium every 2-3 days.
-
Endpoint Analysis: After 7-14 days, assess cell viability in each well. This can be done qualitatively by microscopy or quantitatively using a viability assay (e.g., Trypan blue exclusion, MTT assay).
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within the desired timeframe.
Protocol 2: Comparative Transformation Efficiency in E. coli
This protocol allows for the direct comparison of transformation efficiency when using plasmids with different antibiotic resistance markers.
Materials:
-
Competent E. coli cells
-
Plasmids with different resistance markers (e.g., pUC19-AmpR, pET28-KanR) at the same concentration
-
SOC or LB broth (antibiotic-free)
-
LB agar plates containing the respective antibiotics at their optimal concentrations
-
Incubator at 37°C
Procedure:
-
Transformation: Transform the competent E. coli cells with each plasmid separately, following a standard heat-shock or electroporation protocol. Use a "no plasmid" control.
-
Recovery: After transformation, add antibiotic-free SOC or LB broth and incubate the cells at 37°C with shaking for 1 hour to allow for the expression of the antibiotic resistance gene.
-
Plating: Plate serial dilutions of the transformed cells onto LB agar plates containing the appropriate antibiotic. Also, plate a dilution onto an antibiotic-free plate to calculate the total number of viable cells.
-
Incubation: Incubate the plates overnight at 37°C.
-
Calculate Transformation Efficiency: The following day, count the number of colonies on each plate. Calculate the transformation efficiency as the number of colony-forming units (CFU) per microgram of plasmid DNA. Compare the efficiencies obtained with the different antibiotic selection markers.
Protocol 3: Assessing Plasmid Stability
This protocol evaluates the stability of a plasmid in a bacterial population over multiple generations in the absence of selective pressure.
Materials:
-
Bacterial strain containing the plasmid of interest
-
Antibiotic-free liquid culture medium (e.g., LB broth)
-
Liquid culture medium with the corresponding antibiotic
-
Antibiotic-free agar plates
-
Agar plates containing the corresponding antibiotic
-
Incubator at 37°C
Procedure:
-
Initial Culture: Inoculate a starter culture in a liquid medium containing the appropriate antibiotic and grow overnight.
-
Serial Passaging: The next day, dilute the overnight culture 1:1000 into fresh, antibiotic-free liquid medium. This is Day 1.
-
Daily Passaging: Every 24 hours, for a set number of days (e.g., 10 days, which corresponds to approximately 100 generations), dilute the culture 1:1000 into fresh, antibiotic-free medium.
-
Viable Cell Count: On each day of passaging, take an aliquot of the culture, perform serial dilutions, and plate onto both antibiotic-free and antibiotic-containing agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the colonies on both types of plates.
-
Calculate Plasmid Retention: The percentage of plasmid-containing cells is calculated as: (CFU on antibiotic plate / CFU on antibiotic-free plate) x 100. A stable plasmid will show a high percentage of retention over many generations.
Protocol 4: Evaluating the Effect of Antibiotic Selection on Recombinant Protein Expression
This protocol assesses whether the choice of antibiotic selection marker influences the yield of a recombinant protein.
Materials:
-
Host cells (bacterial or mammalian)
-
Expression plasmids containing the same gene of interest but different antibiotic resistance markers
-
Appropriate culture media and antibiotics
-
Inducing agent (if applicable, e.g., IPTG for E. coli)
-
Method for protein quantification (e.g., Bradford assay, Western blot, ELISA, or fluorescence if using a fluorescent reporter protein)
Procedure:
-
Transformation/Transfection: Introduce the different expression plasmids into the host cells.
-
Selection: Select for successfully transformed/transfected cells using the corresponding antibiotics. For mammalian cells, this may involve generating stable cell pools or clonal lines.
-
Protein Expression: Culture the cells and induce protein expression according to the specific protocol for your expression system.
-
Cell Lysis and Protein Extraction: Harvest the cells and prepare cell lysates.
-
Protein Quantification: Quantify the amount of the recombinant protein in the lysates using a suitable method. For a fluorescent protein like GFP, fluorescence intensity can be measured. For other proteins, Western blotting with a specific antibody or an ELISA can be used.
-
Comparison: Compare the protein yields obtained from cells grown with different antibiotic selections. It is important to normalize the protein yield to the cell number or total protein concentration. One study has shown that the choice of selectable marker can significantly affect the expression of a linked recombinant protein, with Zeocin selection resulting in higher expression levels compared to G418 or Blasticidin in HEK293 and COS7 cells.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in plasmid selection.
Caption: Mechanisms of action for common plasmid selection antibiotics.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bekanamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of Bekanamycin sulfate. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a potent aminoglycoside antibiotic, presents potential hazards including respiratory and skin sensitization, and possible reproductive toxicity.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound, particularly in its powder form.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash hazard. | Protects eyes from airborne powder particles and accidental splashes of solutions. |
| Hand Protection | Two pairs of chemical-resistant, powder-free nitrile gloves. | Prevents direct skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable gown with long sleeves and tight-fitting cuffs or a fully buttoned lab coat. | Protects skin and personal clothing from contamination with the antibiotic powder. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents the inhalation of fine airborne particles of this compound, which can cause respiratory sensitization. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step procedure outlines the safe handling of this compound powder, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Before handling the powder, ensure you are in a designated area with proper engineering controls, such as a certified chemical fume hood or a biological safety cabinet.
-
Cover the work surface with absorbent bench paper to contain any potential spills.
-
Assemble all necessary materials: this compound powder, sterile containers, weighing instruments, and appropriate solvents.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE:
-
Disposable Gown/Lab Coat
-
N95 Respirator
-
Safety Goggles/Face Shield
-
Inner Pair of Nitrile Gloves
-
Outer Pair of Nitrile Gloves (cuffs pulled over the gown sleeves)
-
3. Weighing and Aliquoting:
-
Carefully weigh the desired amount of this compound powder within the fume hood to minimize the generation of airborne dust.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
4. Doffing PPE:
-
To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Outer Pair of Nitrile Gloves
-
Disposable Gown/Lab Coat
-
Safety Goggles/Face Shield
-
Inner Pair of Nitrile Gloves
-
N95 Respirator (remove outside the immediate work area)
-
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent paper, must be disposed of in a clearly labeled hazardous waste container.
-
Unused Product: Any unused or expired this compound powder should be treated as hazardous chemical waste.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
